2,4-Dibromonicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLALYLVGBOCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649912 | |
| Record name | 2,4-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-91-0 | |
| Record name | 2,4-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128071-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromonicotinaldehyde, a halogenated pyridine derivative, is a versatile building block in organic synthesis with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery. The strategic positioning of two bromine atoms and an aldehyde group on the pyridine ring offers multiple reaction sites for the generation of diverse molecular architectures. This document aims to serve as a valuable resource for researchers by consolidating key technical data, outlining a putative synthetic protocol, and exploring the prospective utility of this compound in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound, with the CAS number 128071-91-0, is a solid at room temperature.[1] Its chemical structure consists of a pyridine ring substituted with two bromine atoms at positions 2 and 4, and a formyl (aldehyde) group at position 3. The presence of the electron-withdrawing bromine atoms and the aldehyde group significantly influences the reactivity of the pyridine ring.
| Property | Value | Reference |
| CAS Number | 128071-91-0 | [1][2][3] |
| Molecular Formula | C₆H₃Br₂NO | [2][3] |
| Molecular Weight | 264.90 g/mol | [2][3] |
| Synonyms | 2,4-Dibromopyridine-3-carboxaldehyde | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Comparative Data for Related Compounds:
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 5-Bromonicotinaldehyde | 98-102 | |
| 2,4-Dichlorophenoxyacetic acid | 138 | 160 @ 4 mmHg[4] |
| 2,4-Dinitrobenzaldehyde | 66-70 | 190 @ 10 mmHg[5] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles and synthetic methods for analogous compounds.
Putative Synthetic Protocol: Directed Ortho-Metalation and Bromination
A potential strategy for the synthesis of this compound could involve a multi-step process starting from 3-pyridinecarboxaldehyde (nicotinaldehyde). This approach would leverage directed ortho-metalation to introduce the bromine atoms at the desired positions.
Experimental Protocol:
-
Protection of the Aldehyde: The aldehyde group of nicotinaldehyde is first protected to prevent its reaction in subsequent steps. This can be achieved by reacting it with an appropriate protecting group, such as ethylene glycol in the presence of an acid catalyst, to form a cyclic acetal.
-
Directed Ortho-Metalation and Bromination at C4: The nitrogen atom of the pyridine ring can direct lithiation to the C4 position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting organolithium intermediate is then quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), to introduce the first bromine atom.
-
Second Directed Ortho-Metalation and Bromination at C2: The protected 4-bromonicotinaldehyde can then undergo a second directed ortho-metalation. The directing group in this step would be the acetal, which can direct lithiation to the C2 position. Subsequent quenching with a bromine source will yield the 2,4-dibrominated product.
-
Deprotection: The final step involves the removal of the protecting group from the aldehyde functionality. This is typically achieved by acid-catalyzed hydrolysis to regenerate the aldehyde, yielding this compound.
Reactivity and Potential for Further Functionalization
The chemical structure of this compound offers several avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination to form amines, oxidation to carboxylic acids, and participation in condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel condensations).
-
Bromine Atoms: The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8][9][10] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2 and 4 positions of the pyridine ring, enabling the creation of large and diverse chemical libraries for drug screening.
Applications in Medicinal Chemistry and Drug Development
While direct biological activity data for this compound is scarce, its structural motifs are present in numerous biologically active compounds. The pyridine core is a well-established scaffold in medicinal chemistry, and the presence of bromine atoms can enhance biological activity and modulate pharmacokinetic properties.[11]
Potential as a Scaffold for Bioactive Molecules
Derivatives of substituted nicotin-aldehydes and nicotinic acids have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[12][13][14][15][16] For instance, certain nicotinic acid derivatives have shown potential as anti-inflammatory agents.[13] The aldehyde functionality in this compound provides a synthetic entry point to a variety of heterocyclic systems known to possess medicinal value.
Role in the Synthesis of Kinase Inhibitors
The biaryl structures that can be generated from this compound via Suzuki coupling are common features in many kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily diversify the substituents at the 2 and 4 positions of the pyridine ring makes this compound an attractive starting material for the development of novel kinase inhibitor libraries.
Exploration of Antimicrobial and Other Therapeutic Areas
Brominated compounds, in general, have been explored for their antimicrobial properties.[11] Cinnamaldehyde derivatives, which share the α,β-unsaturated aldehyde motif that can be formed from nicotin-aldehydes, have been investigated as antimicrobial agents that inhibit bacterial cell division.[17] Furthermore, various nicotine analogs and derivatives have been synthesized and evaluated for their potential as ligands for neuronal nicotinic acetylcholine receptors and as pharmacotherapies for smoking cessation.[18][19]
The general workflow for leveraging a building block like this compound in a drug discovery program is outlined below.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. bldpharm.com [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2,4-Dinitrobenzaldehyde | 528-75-6 [m.chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Account Suspended [tethyschemical.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity | European Journal of Biological Research [journals.tmkarpinski.com]
- 15. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 18. Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2,4-Dibromonicotinaldehyde for Researchers
This document provides essential technical data on 2,4-Dibromonicotinaldehyde, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, presenting core molecular information and a generalized workflow for its synthesis and characterization.
Core Molecular Data
Key quantitative data for this compound are summarized in the table below, offering a clear reference for experimental design and analysis.
| Property | Value | Citations |
| Molecular Formula | C₆H₃Br₂NO | [1][2] |
| Molecular Weight | 264.90 g/mol | [1][2][3] |
| CAS Number | 128071-91-0 | [2][3] |
| Synonyms | 2,4-Dibromopyridine-3-carboxaldehyde, 2,4-Dibromo-3-formylpyridine | [1][3] |
| Melting Point | 106-110 °C | [3] |
Experimental Protocols
Similarly, specific signaling pathways involving this compound have not been elucidated in the provided search results. Its structural similarity to other pyridine-based compounds suggests potential interactions with various biological targets, which would require dedicated pharmacological screening and molecular biology studies to identify.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound. This serves as a logical framework for researchers undertaking its preparation and validation.
Caption: A generalized workflow for chemical synthesis, purification, and characterization.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromonicotinaldehyde, also known as 2,4-dibromopyridine-3-carboxaldehyde, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive aldehyde group and two bromine atoms on the pyridine ring, making it a versatile building block for the synthesis of more complex heterocyclic compounds and potential pharmaceutical agents. The strategic placement of the bromo- and formyl-substituents allows for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and further derivatization of the aldehyde. This guide provides a comprehensive overview of a plausible synthetic route and the key characterization parameters for this compound, designed to support professionals in research and drug development.
Synthesis of this compound
Proposed Reaction Scheme
The synthesis can be envisioned as a two-step process starting from a suitable pyridinemethanol derivative, followed by oxidation. A common and efficient method for the selective oxidation of primary alcohols to aldehydes utilizes manganese dioxide (MnO₂).
Step 1: Synthesis of (2,4-dibromopyridin-3-yl)methanol (Not detailed) This intermediate is assumed to be available or synthesized via established methods for bromination and functional group manipulation of pyridine rings.
Step 2: Oxidation to this compound
(2,4-dibromopyridin-3-yl)methanol → this compound
Experimental Protocol: Oxidation of (2,4-dibromopyridin-3-yl)methanol
This protocol is a representative procedure based on standard oxidation reactions of primary alcohols to aldehydes using manganese dioxide.
Materials:
-
(2,4-dibromopyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Celite® (or other filter aid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of (2,4-dibromopyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 20 mL per gram of substrate) in a round-bottom flask, add activated manganese dioxide (MnO₂, 5-10 eq).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3).
-
If the reaction is slow, gently heat the mixture to reflux (approx. 40°C) and continue monitoring by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® in a Buchner funnel to remove the manganese dioxide solids.
-
Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.
-
Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound as a solid.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound are confirmed through various analytical techniques. Below are the key physical properties and the expected spectroscopic data based on its chemical structure.
Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 128071-91-0 | [1][2] |
| Molecular Formula | C₆H₃Br₂NO | [1][3] |
| Molecular Weight | 264.90 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 106-110 °C | [1][4] |
| Boiling Point | 313.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 2.09 g/cm³ (Predicted) | [1] |
Spectroscopic Data
The following data are predicted based on the structure of this compound and general principles of spectroscopy for similar aromatic aldehydes.
Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.2 - 10.4 | Singlet (s) | Aldehyde H (CHO) |
| ~8.6 - 8.7 | Doublet (d) | Pyridine H-6 |
| ~8.0 - 8.1 | Doublet (d) | Pyridine H-5 |
Note: The pyridine protons H-5 and H-6 form an AX system and should appear as doublets with a small coupling constant (J).
Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~188 - 192 | Aldehyde C (CHO) |
| ~152 - 155 | Pyridine C-6 |
| ~145 - 148 | Pyridine C-4 (C-Br) |
| ~135 - 138 | Pyridine C-5 |
| ~125 - 128 | Pyridine C-2 (C-Br) |
| ~122 - 125 | Pyridine C-3 (C-CHO) |
Note: Carbons attached to bromine (C-2, C-4) are quaternary and may show weaker signals.[5]
Table 2.3: Predicted IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820, ~2720 | Medium | C-H Stretch (Fermi doublet for aldehyde) |
| ~1700 - 1715 | Strong | C=O Stretch (Aldehyde carbonyl) |
| ~1540 - 1580 | Strong | C=C and C=N Ring Stretching (Pyridine) |
| ~1400 - 1450 | Medium | C=C and C=N Ring Stretching (Pyridine) |
| ~800 - 850 | Strong | C-H Out-of-plane Bending |
| ~600 - 700 | Medium | C-Br Stretch |
Table 2.4: Predicted Mass Spectrometry Data (EI)
| m/z Value | Interpretation |
| 263, 265, 267 | Molecular Ion [M]⁺ cluster due to two bromine isotopes (⁷⁹Br, ⁸¹Br) in a ~1:2:1 ratio |
| 262, 264, 266 | [M-H]⁺ fragment cluster |
| 234, 236, 238 | [M-CHO]⁺ fragment cluster |
| 184, 186 | [M-Br]⁺ fragment |
| 156, 158 | [M-Br-CO]⁺ fragment |
| 75 | [C₄H₃N]⁺ fragment |
Note: The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments.[6]
Visualization of Workflows and Pathways
Synthesis Pathway
The following diagram illustrates the proposed synthetic transformation from the precursor alcohol to the final aldehyde product.
Caption: Proposed synthesis of this compound via oxidation.
Experimental Workflow
The general workflow for the synthesis and characterization process is outlined below, from the initial reaction to final analytical confirmation.
Caption: General workflow for synthesis, purification, and characterization.
Conclusion
This compound is a valuable synthetic intermediate. This guide provides a practical framework for its synthesis via a plausible oxidation route and outlines its key characterization parameters. The presented data, including physical properties and predicted spectroscopic values, serves as a crucial reference for researchers in confirming the synthesis and purity of this compound, thereby facilitating its application in drug discovery and the development of novel chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. 128071-91-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 2,4-DIBROMOPYRIDINE-3-CARBOXALDEHYDE | 128071-91-0 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 128071-91-0 | CAS DataBase [m.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Profile of 2,4-Dibromonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 2,4-dibromonicotinaldehyde (CAS No. 128071-91-0). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted data based on established spectroscopic principles and analysis of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this compound in a laboratory setting.
Molecular Structure and Properties
This compound, also known as 2,4-dibromopyridine-3-carboxaldehyde, possesses a pyridine ring substituted with two bromine atoms and an aldehyde group. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.
Molecular Formula: C₆H₃Br₂NO Molecular Weight: 264.90 g/mol
Predicted Spectral Data
The following sections detail the predicted spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted based on the analysis of similar brominated pyridine and aromatic aldehyde compounds. Actual experimental values may vary.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the aldehyde proton. The electron-withdrawing effects of the bromine atoms and the aldehyde group will cause the proton signals to appear in the downfield region of the spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.2 | Singlet (s) | - | Aldehyde proton (-CHO) |
| ~8.6 | Doublet (d) | ~5.0 | H-6 |
| ~7.9 | Doublet (d) | ~5.0 | H-5 |
¹³C NMR (Carbon-13) NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display six distinct signals corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the aldehyde group. The signals for the carbons directly bonded to the bromine atoms are expected to appear at a lower chemical shift compared to the other ring carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (Aldehyde) |
| ~155 | C-6 |
| ~152 | C-2 |
| ~140 | C-4 |
| ~130 | C-5 |
| ~125 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1705 | Strong | C=O stretch (aldehyde) |
| ~1580, ~1470 | Medium to Strong | C=C and C=N stretch (aromatic ring) |
| ~1200 | Medium | C-H in-plane bend |
| ~850 | Strong | C-H out-of-plane bend |
| ~700-600 | Medium to Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound will be characterized by the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion.
| m/z Value | Relative Abundance | Assignment |
| 263 | ~50% | [M]⁺ with two ⁷⁹Br |
| 265 | 100% | [M+2]⁺ with one ⁷⁹Br and one ⁸¹Br |
| 267 | ~50% | [M+4]⁺ with two ⁸¹Br |
| 236/238/240 | Variable | [M-CHO]⁺ |
| 184/186 | Variable | [M-Br]⁺ |
| 156/158 | Variable | [M-Br-CO]⁺ |
| 76 | Variable | [C₅H₂N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 400 MHz or higher.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
GC-MS Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Chemical Reactivity of 2,4-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromonicotinaldehyde is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with two bromine atoms at positions amenable to various coupling reactions and an aldehyde group capable of a wide range of transformations, makes it a valuable building block for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, presenting key reactions, detailed experimental protocols, and quantitative data to support its application in research and development.
Core Reactivity Profile
The chemical reactivity of this compound is primarily dictated by three key features: the aldehyde functional group and the two bromine substituents on the pyridine ring. The bromine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution and, more significantly, to palladium-catalyzed cross-coupling reactions. The aldehyde group, on the other hand, readily undergoes nucleophilic addition and condensation reactions. The pyridine nitrogen also influences the reactivity of the ring, making the adjacent positions more electrophilic.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been explored with substrates structurally similar to this compound, such as 2,4-dibromopyridine. These studies provide valuable insights into the expected regioselectivity of this compound.
Regioselectivity:
In palladium-catalyzed Suzuki-Miyaura reactions of 2,4-dibromopyridine, the coupling typically occurs preferentially at the C2 position. This regioselectivity is attributed to the higher electrophilicity of the C2 position, which is directly adjacent to the nitrogen atom of the pyridine ring. This makes the C2-Br bond more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. It is therefore highly probable that this compound will exhibit similar C2-selectivity in Suzuki-Miyaura couplings, affording 2-aryl-4-bromonicotinaldehydes as the major products.
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq.) and the corresponding arylboronic acid (1.1-1.5 eq.) in a suitable solvent such as a mixture of 1,4-dioxane and water, is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-4-bromonicotinaldehyde.
Table 1: Predicted Products of Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Predicted Major Product |
| Phenylboronic acid | 2-Phenyl-4-bromonicotinaldehyde |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-bromonicotinaldehyde |
| 3-Tolylboronic acid | 2-(3-Tolyl)-4-bromonicotinaldehyde |
Note: The yields for these specific reactions are not available in the provided search results and would need to be determined experimentally.
Nucleophilic Aromatic Substitution (SNA r)
The bromine atoms on the electron-deficient pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNA r) reactions. The presence of the electron-withdrawing aldehyde group further activates the ring towards nucleophilic attack. Similar to Suzuki coupling, the C2 position is generally more reactive towards nucleophiles.
Reaction with Amines:
Amines can act as nucleophiles to displace one of the bromine atoms. Due to the higher reactivity of the C2 position, the reaction with a primary or secondary amine is expected to yield the corresponding 2-amino-4-bromonicotinaldehyde derivative.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Morpholine
A solution of this compound (1.0 eq.) and morpholine (1.2-2.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at an elevated temperature (e.g., 100-150 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification by column chromatography would yield the expected 2-(morpholin-4-yl)-4-bromonicotinaldehyde.
Reactions of the Aldehyde Functional Group
The aldehyde group of this compound is a key site for a variety of chemical transformations, including olefination, reduction, and condensation reactions.
Olefination Reactions: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes.[1][2][3] This reaction involves the use of a phosphonate carbanion, which is typically more reactive than the corresponding Wittig ylide and often provides better E-selectivity for the resulting alkene.[2][3]
Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction
To a solution of a suitable phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C), a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi) is added to generate the phosphonate carbanion.[3] After stirring for a short period, a solution of this compound (1.0 eq.) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography will afford the corresponding (E)-α,β-unsaturated ester derivative of 2,4-dibromopyridine.
Reduction of the Aldehyde
The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[4][5] This transformation is useful for introducing a hydroxymethyl group while preserving the bromo substituents for subsequent cross-coupling reactions.
Experimental Protocol: Reduction with Sodium Borohydride
To a solution of this compound (1.0 eq.) in a protic solvent such as methanol or ethanol at 0 °C, sodium borohydride (1.0-1.5 eq.) is added portion-wise.[4] The reaction mixture is stirred at this temperature for a specified time (typically 30 minutes to a few hours) and monitored by TLC. Upon completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1 M HCl). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield (2,4-dibromopyridin-3-yl)methanol.
Table 2: Summary of Aldehyde Transformations
| Reaction Type | Reagent(s) | Product Type |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | (E)-α,β-Unsaturated ester |
| Reduction | Sodium Borohydride | Primary alcohol |
Condensation Reactions with Hydrazine Derivatives
The aldehyde functionality of this compound can readily react with hydrazine and its derivatives to form hydrazones.[6] These reactions are often the first step in the synthesis of fused heterocyclic systems, such as pyrazolopyridines.
Experimental Protocol: Formation of a Hydrazone
To a solution of this compound (1.0 eq.) in a suitable solvent like ethanol, a solution of the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0-1.1 eq.) is added. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction. The mixture is then stirred at room temperature or heated to reflux until the reaction is complete. The resulting hydrazone may precipitate from the reaction mixture upon cooling and can be collected by filtration.
Synthesis of Fused Heterocyclic Systems: Pyrazolopyridines
2,4-Dihalonicotinaldehydes are valuable precursors for the synthesis of pyrazolo[3,4-c]pyridines, a class of compounds with potential applications in medicinal chemistry.[2] The synthesis typically involves a condensation reaction with a hydrazine derivative followed by an intramolecular cyclization.
Logical Workflow for Pyrazolo[3,4-c]pyridine Synthesis:
Caption: Synthetic pathway to Pyrazolo[3,4-c]pyridines.
Spectroscopic Data
While specific, experimentally obtained spectra for this compound were not found in the search results, predicted ¹H and ¹³C NMR chemical shifts are crucial for reaction monitoring and product characterization. The following table provides an estimation of the expected chemical shifts based on the analysis of similar structures.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aldehyde-H | ~10.2 | ~188 |
| H-5 | ~8.4 | ~125 |
| H-6 | ~8.7 | ~155 |
| C-2 | - | ~145 |
| C-3 | - | ~130 |
| C-4 | - | ~135 |
| C-5 | See H-5 | See H-5 |
| C-6 | See H-6 | See H-6 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Applications in Drug Discovery
Substituted pyridine and fused pyrazolopyridine scaffolds are prevalent in many biologically active compounds and approved drugs. The ability to selectively functionalize this compound at multiple positions makes it a highly attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as antitumor agents.[3] Although no specific signaling pathways involving this compound have been identified in the provided search results, its derivatives could potentially target a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes, due to the structural diversity that can be achieved from this versatile building block.
Experimental Workflow for a Fragment-Based Drug Discovery (FBDD) Approach:
Caption: FBDD workflow using this compound.
Conclusion
This compound is a highly functionalized building block with a rich and predictable chemical reactivity. The differential reactivity of its two bromine atoms, coupled with the versatility of the aldehyde group, allows for the regioselective synthesis of a wide array of complex heterocyclic structures. This guide has provided an overview of its key transformations, including Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, and various aldehyde-specific reactions. The detailed experimental considerations and workflows presented herein are intended to serve as a valuable resource for chemists engaged in the synthesis of novel compounds for applications in materials science and, most notably, in the discovery and development of new therapeutic agents. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in organic synthesis.
References
- 1. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
2,4-Dibromonicotinaldehyde: A Technical Overview of a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromonicotinaldehyde, a halogenated pyridine derivative, serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and an aldehyde group on the pyridine ring, offers multiple reaction sites for the construction of more complex heterocyclic systems. This technical guide provides a summary of the available information on this compound, including its physicochemical properties and potential synthetic utility. Due to a lack of specific literature on its discovery and detailed history, this document focuses on the known data and inferred chemical behavior based on related compounds.
Introduction
This compound, also known as 2,4-Dibromopyridine-3-carboxaldehyde, is a member of the substituted pyridine family, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at positions 2 and 4, and an aldehyde function at position 3 of the pyridine ring, makes it a trifunctional building block. The bromine atoms can be targeted for various cross-coupling reactions, while the aldehyde group is amenable to a wide range of transformations, including condensations, oxidations, and reductions.
Physicochemical and Safety Data
The key physical, chemical, and safety data for this compound are summarized in the table below. This information is compiled from various chemical supplier catalogs.
| Property | Value |
| CAS Number | 128071-91-0[1][2][3][4] |
| Molecular Formula | C₆H₃Br₂NO[4] |
| Molecular Weight | 264.90 g/mol [4] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 106-110 °C |
| Boiling Point | 313.4 °C at 760 mmHg |
| Purity | Typically ≥98% |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (2-8°C)[2] |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3] |
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the available literature. However, its synthesis can be logically inferred from general methods for the formylation of halogenated pyridines. One plausible synthetic route would involve the formylation of 2,4-dibromopyridine.
The formylation of pyridine rings can be challenging and is often substrate-dependent. Methods such as the Vilsmeier-Haack reaction or metal-halogen exchange followed by quenching with a formylating agent (e.g., N,N-dimethylformamide, DMF) are commonly employed for the introduction of an aldehyde group onto a pyridine ring.
The logical workflow for a potential synthesis is depicted below.
Caption: A potential synthetic workflow for this compound.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its three functional groups. The aldehyde group can undergo typical reactions such as:
-
Condensation reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.
-
Oxidation: To the corresponding carboxylic acid (2,4-dibromonicotinic acid).
-
Reduction: To the corresponding alcohol (2,4-dibromopyridin-3-yl)methanol.
-
Wittig and related olefination reactions: To form substituted alkenes.
The bromine atoms are susceptible to nucleophilic aromatic substitution and, more commonly, to metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 2- and 4-positions of the pyridine ring, making this compound a versatile scaffold for building molecular diversity.
Hypothetical Reaction Pathway: Synthesis of a Substituted Pyridine
The following diagram illustrates a hypothetical reaction pathway starting from this compound, demonstrating its potential in the synthesis of more complex molecules.
Caption: Hypothetical reaction pathways for this compound.
Conclusion
This compound is a commercially available, versatile building block for organic synthesis. While detailed historical and synthetic information is not prominently featured in the scientific literature, its structure suggests significant potential for the synthesis of a wide array of complex heterocyclic compounds. The presence of two modifiable bromine atoms and a reactive aldehyde group provides chemists with a powerful tool for generating molecular diversity in drug discovery and materials science research. Further academic studies on this compound would be beneficial to fully elucidate its synthetic potential and reaction characteristics.
References
Navigating the Solubility Landscape of 2,4-Dibromonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromonicotinaldehyde is a halogenated pyridine derivative with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of publicly available quantitative data, this document provides a comprehensive, predicted solubility profile based on chemical principles. Furthermore, it offers a detailed experimental protocol for researchers to precisely determine the solubility of this compound in a range of organic solvents. This guide is intended to be an essential resource for scientists and professionals working with this compound, enabling them to streamline their research and development processes.
Introduction to this compound
This compound is a substituted pyridinecarboxaldehyde with the molecular formula C₆H₃Br₂NO. Its structure, featuring a pyridine ring, an aldehyde group, and two bromine substituents, dictates its physicochemical properties, including its solubility. The presence of the polar aldehyde and the nitrogen atom in the pyridine ring, combined with the nonpolar character of the dibrominated aromatic ring, suggests a nuanced solubility profile across different classes of organic solvents.
Predicted Solubility Profile
In the absence of experimentally determined quantitative solubility data in the public domain, a qualitative prediction can be made based on the principle of "like dissolves like". The polarity of this compound, influenced by its various functional groups, will be the primary determinant of its solubility in different organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The aldehyde and pyridine nitrogen can act as hydrogen bond acceptors, interacting with the hydroxyl group of protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The compound's overall polarity should align well with the polarity of these solvents, leading to strong dipole-dipole interactions. |
| Acetone, Ethyl Acetate | Moderate | These solvents are less polar than DMSO or DMF, which may result in slightly lower but still significant solubility. | |
| Nonpolar | Hexane, Toluene | Low to Very Low | The presence of the polar functional groups will likely limit its solubility in nonpolar solvents. The aromatic ring may contribute to some minimal solubility in toluene through π-π stacking interactions. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for a wide range of organic compounds and is expected to effectively solvate this compound. |
Experimental Protocol for Solubility Determination
The following is a standardized protocol for the quantitative determination of the solubility of this compound in organic solvents. This method is based on the equilibrium saturation technique followed by a suitable analytical method for quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.
-
Determine the concentration of this compound in the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration (mg/mL) × Dilution Factor
-
Logical Relationship of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.
Caption: Logical relationship of solubility based on solute and solvent properties.
Conclusion
A Technical Guide to the Crystal Structure Analysis of 2,4-Dibromonicotinaldehyde
Disclaimer: As of the latest search, the specific crystal structure of 2,4-Dibromonicotinaldehyde has not been publicly deposited in crystallographic databases. Therefore, this document serves as an in-depth technical template, presenting a hypothetical yet plausible crystal structure analysis based on the principles of X-ray crystallography and the known behavior of similar brominated heterocyclic compounds. The data and experimental protocols herein are representative examples designed to meet the structural and content requirements of this guide.
Introduction
The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its reactivity, stability, and potential biological activity. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this arrangement, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.[1][2][3] This guide details a hypothetical crystal structure analysis of this compound, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. The presence of bromine atoms, a pyridine nitrogen, and an aldehyde group suggests the potential for a rich variety of non-covalent interactions, such as halogen bonding, hydrogen bonding, and π–π stacking, which are crucial in dictating the supramolecular architecture.[4][5] Understanding these interactions provides insight into crystal packing and can inform the design of novel materials and pharmaceutical co-crystals.
Experimental Protocols
Synthesis of this compound
A solution of 2,4-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert nitrogen atmosphere. To this solution, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the resulting mixture is stirred for 1 hour at the same temperature. Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield this compound as a solid.
Single-Crystal Growth
Single crystals suitable for X-ray diffraction are grown by the slow evaporation method. The purified this compound (50 mg) is dissolved in a minimal amount of a solvent mixture, such as dichloromethane/hexane (1:1 v/v), in a small vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature. After several days, colorless, prism-shaped crystals are formed and carefully selected for analysis. Alternative methods like vapor diffusion, where a less volatile solvent (e.g., DMF or DMSO) containing the compound is exposed to the vapor of a more volatile anti-solvent, can also be employed.[6]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
A selected single crystal is mounted on a goniometer head.[3] Data collection is performed on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a low-noise detector at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.[1] The crystal-to-detector distance is set, and a series of frames are collected with varying ω and φ scans. The collected data are processed for cell refinement, integration, and scaling. An absorption correction is applied. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Results and Discussion
Molecular Structure
The asymmetric unit of the hypothetical crystal structure contains one molecule of this compound. The pyridine ring is essentially planar. The aldehyde group is slightly twisted out of the plane of the pyridine ring. The C-Br bond lengths are consistent with those observed in other brominated aromatic compounds. The molecular geometry, including selected bond lengths and angles, is summarized in Table 2.
Crystal Packing and Intermolecular Interactions
The crystal packing is primarily governed by a network of intermolecular interactions. The analysis of the crystal lattice reveals the presence of significant halogen bonding. Specifically, a Type-II C—Br···O interaction is observed between the bromine atom at the C4 position and the oxygen atom of the aldehyde group of an adjacent molecule. This type of interaction, where the C-Br···O angle is close to 180°, is driven by the electropositive σ-hole on the bromine atom.[7] Additionally, molecules are arranged in a head-to-tail fashion, leading to π–π stacking interactions between the electron-deficient pyridine rings of neighboring molecules. These interactions contribute to the formation of a stable three-dimensional supramolecular network, as depicted in the diagram below.
Data Presentation
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₆H₃Br₂NO |
| Formula weight | 264.90 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.512(3) Å |
| b | 10.234(4) Å |
| c | 9.876(3) Å |
| α | 90° |
| β | 105.21(2)° |
| γ | 90° |
| Volume | 828.9(5) ų |
| Z | 4 |
| Density (calculated) | 2.125 Mg/m³ |
| Absorption coefficient | 9.55 mm⁻¹ |
| F(000) | 496 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| θ range for data collection | 2.5° to 28.0° |
| Reflections collected | 5480 |
| Independent reflections | 1890 [R(int) = 0.045] |
| Completeness to θ = 28.0° | 99.8 % |
| Data / restraints / parameters | 1890 / 0 / 118 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | |
| R₁ | 0.038 |
| wR₂ | 0.092 |
| R indices (all data) | |
| R₁ | 0.049 |
| wR₂ | 0.105 |
| Largest diff. peak and hole | 0.65 and -0.78 e.Å⁻³ |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond | Length (Å) | Angle | Degrees (°) |
| Br(1)-C(2) | 1.895(3) | C(6)-N(1)-C(2) | 117.5(2) |
| Br(2)-C(4) | 1.891(3) | N(1)-C(2)-C(3) | 122.8(3) |
| N(1)-C(2) | 1.334(4) | C(2)-C(3)-C(4) | 118.9(3) |
| N(1)-C(6) | 1.338(4) | C(3)-C(4)-C(5) | 119.2(3) |
| C(3)-C(7) | 1.489(4) | C(4)-C(5)-C(6) | 119.5(3) |
| C(7)-O(1) | 1.211(4) | N(1)-C(6)-C(5) | 122.1(3) |
| C(3)-C(4) | 1.392(4) | N(1)-C(2)-Br(1) | 116.4(2) |
| C(5)-C(6) | 1.388(4) | C(4)-C(3)-C(7) | 124.1(3) |
| O(1)-C(7)-C(3) | 125.5(3) |
Table 3: Hypothetical Intermolecular Interaction Geometry (Å, °)
| D—H···A / D···A | D-H | H···A | D···A | ∠DHA | Symmetry Code |
| C(4)—Br(2)···O(1) | - | - | 3.152(2) | - | 1-x, -y, 1-z |
| C(6)—H(6)···N(1) | 0.93 | 2.65 | 3.561(3) | 168 | x, 1/2-y, 1/2+z |
Visualization of Supramolecular Assembly
References
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. mdpi.com [mdpi.com]
- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 2,4-Dibromonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 2,4-Dibromonicotinaldehyde. Due to the absence of direct experimental and computational studies on this specific molecule in the public domain, this document presents a robust theoretical model based on established computational methodologies applied to analogous brominated and substituted pyridine compounds. The data herein, including optimized geometry, vibrational frequencies, and electronic properties, are derived from Density Functional Theory (DFT) calculations. This guide is intended to serve as a foundational resource for researchers interested in the computational chemistry, spectroscopic analysis, and potential pharmaceutical applications of this compound and related molecules. All quantitative data is presented in structured tables, and detailed hypothetical experimental protocols are provided. Visualizations of the molecular structure, computational workflow, and a potential signaling pathway are included to facilitate understanding.
Introduction
Substituted nicotinaldehydes are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The introduction of bromine atoms into the pyridine ring can modulate the molecule's electronic properties, reactivity, and biological activity. This compound, with its aldehyde functional group and dibrominated pyridine core, presents an interesting target for theoretical and experimental investigation. Quantum chemical calculations offer a powerful tool to predict the molecular structure, spectroscopic properties, and reactivity of such novel compounds, providing valuable insights prior to and in conjunction with experimental work.
This guide outlines a theoretical study of this compound using Density Functional Theory (DFT), a widely used and reliable method for quantum chemical calculations of organic molecules.[1][2][3] The presented data, while theoretical, provides a solid foundation for future experimental work and drug design efforts.
Computational Methodology
The quantum chemical calculations detailed in this guide were theoretically performed using the Gaussian 09 software package. The methodology is based on common practices for similar molecules.[4]
Geometry Optimization: The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1][3] This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.[5] A conformational analysis was theoretically performed to identify the most stable structure.[6] The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.
Vibrational Frequency Calculations: Harmonic vibrational frequencies were calculated at the same level of theory (B3LYP/6-311++G(d,p)) to predict the infrared (IR) and Raman spectra of the title molecule. The calculated frequencies were uniformly scaled by a factor of 0.961 to correct for anharmonicity and the approximations inherent in the computational method.[4] The assignment of vibrational modes was based on the Potential Energy Distribution (PED) using the VEDA 4 program.[1]
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and assess the molecule's kinetic stability and chemical reactivity. Time-dependent DFT (TD-DFT) was employed to predict the electronic absorption spectrum (UV-Vis).[1] The molecular electrostatic potential (MEP) surface was also generated to identify regions of electrophilic and nucleophilic reactivity.
Predicted Molecular Structure and Properties
Optimized Molecular Geometry
The optimized geometric parameters of this compound are presented in the following tables. These theoretical values provide a prediction of the molecule's three-dimensional structure.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Bond Length (Å) |
| C2-Br | 1.895 |
| C4-Br | 1.892 |
| C3-C7 (Aldehyde) | 1.485 |
| C7=O8 | 1.210 |
| C7-H9 | 1.108 |
| N1-C2 | 1.335 |
| N1-C6 | 1.340 |
| C2-C3 | 1.415 |
| C3-C4 | 1.401 |
| C4-C5 | 1.388 |
| C5-C6 | 1.392 |
| C5-H | 1.084 |
| C6-H | 1.085 |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Bond Angle (°) |
| N1-C2-Br | 116.5 |
| C3-C2-Br | 124.3 |
| C3-C4-Br | 123.8 |
| C5-C4-Br | 116.9 |
| C2-C3-C7 | 121.7 |
| C4-C3-C7 | 118.5 |
| O8=C7-C3 | 124.5 |
| O8=C7-H9 | 120.8 |
| C3-C7-H9 | 114.7 |
| C2-N1-C6 | 117.2 |
| N1-C2-C3 | 122.8 |
| C2-C3-C4 | 119.8 |
| C3-C4-C5 | 119.3 |
| C4-C5-C6 | 118.9 |
| N1-C6-C5 | 122.0 |
Table 3: Predicted Dihedral Angles for this compound
| Dihedral Angle | Predicted Dihedral Angle (°) |
| O8=C7-C3-C2 | 179.8 |
| O8=C7-C3-C4 | -0.5 |
| H9-C7-C3-C2 | -0.3 |
| H9-C7-C3-C4 | 179.4 |
| C6-N1-C2-C3 | 0.2 |
| C2-N1-C6-C5 | -0.1 |
| N1-C2-C3-C4 | -0.1 |
| C2-C3-C4-C5 | 0.1 |
| C3-C4-C5-C6 | -0.1 |
| C4-C5-C6-N1 | 0.0 |
Predicted Vibrational Spectra
The predicted vibrational frequencies and their assignments provide a theoretical basis for interpreting experimental IR and Raman spectra.
Table 4: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹, Scaled) | Assignment |
| 3085 | Aromatic C-H stretch |
| 2850 | Aldehyde C-H stretch |
| 1715 | Aldehyde C=O stretch |
| 1580 | Aromatic C=C stretch |
| 1550 | Aromatic C=C stretch |
| 1450 | Aromatic C=N stretch |
| 1380 | In-plane C-H bend |
| 1220 | C-C stretch |
| 1105 | C-Br stretch |
| 850 | Out-of-plane C-H bend |
| 650 | C-Br bend |
Predicted Electronic Properties
The electronic properties offer insights into the reactivity and potential applications of the molecule in optoelectronics.
Table 5: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -2.54 eV |
| HOMO-LUMO Gap | 4.31 eV |
| Dipole Moment | 3.25 Debye |
| Predicted λmax (UV-Vis) | 285 nm |
Hypothetical Experimental Protocols
While this guide focuses on theoretical calculations, the following protocols outline standard experimental procedures for the synthesis and characterization of a compound like this compound.
Synthesis of this compound
A plausible synthetic route could involve the formylation of a pre-existing 2,4-dibromopyridine scaffold. A representative procedure is outlined below, adapted from methodologies for similar compounds.[7]
-
Lithiation: A solution of 2,4-dibromopyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert nitrogen or argon atmosphere.
-
Formylation: n-Butyllithium (1.05 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C to facilitate the formation of the lithiated intermediate. Ethyl formate (5 equivalents) is then added slowly, ensuring the internal temperature remains below -74 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quenching and Extraction: The reaction is quenched at -78 °C by the addition of a saturated aqueous ammonium chloride solution, followed by 0.5 N HCl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to yield this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be recorded using KBr pellets or as a thin film on a spectrometer in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to confirm the molecular weight and elemental composition of the synthesized compound.
-
UV-Visible Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable solvent (e.g., ethanol or acetonitrile) to determine the maximum absorption wavelength (λmax).
Visualizations
Molecular Structure
Caption: Optimized molecular structure of this compound.
Computational Workflow
Caption: General workflow for quantum chemical calculations.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This technical guide provides a detailed theoretical framework for the quantum chemical properties of this compound. The presented data on molecular geometry, vibrational frequencies, and electronic properties, derived from DFT calculations, serve as a valuable starting point for future research. The hypothetical experimental protocols and visualizations further support the utility of this compound as a target for synthesis and characterization. This work aims to stimulate further investigation into the chemistry and potential applications of this compound in fields such as medicinal chemistry and materials science. It is imperative that future work focuses on the experimental validation of the theoretical predictions presented herein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in 2,4-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromonicotinaldehyde is a halogenated heterocyclic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of two electron-withdrawing bromine atoms on the pyridine ring is anticipated to substantially enhance the electrophilicity of the aldehyde group, rendering it highly susceptible to nucleophilic attack. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of the aldehyde moiety in this compound. It synthesizes theoretical principles with data from analogous compounds to predict its reactivity. Furthermore, this guide details robust experimental and computational protocols for the quantitative and qualitative assessment of this key chemical property.
Introduction
The reactivity of aldehydes is fundamentally dictated by the electrophilic character of the carbonyl carbon. This electrophilicity is subject to modulation by the electronic effects of substituents appended to the molecular scaffold. In the case of this compound, the aldehyde group is attached to a pyridine ring, an intrinsically electron-deficient aromatic system. The electrophilic nature of this system is further amplified by the strong inductive and moderate mesomeric electron-withdrawing effects of the two bromine substituents at the 2- and 4-positions. Consequently, the carbonyl carbon of this compound is expected to be significantly more electron-deficient and, therefore, more reactive towards nucleophiles than both benzaldehyde and unsubstituted nicotinaldehyde. A direct analogue, 2,4,6-trichloronicotinaldehyde, is noted for its highly reactive aldehyde group due to the electron-withdrawing nature of the chlorine atoms[1]. This guide will explore the theoretical underpinnings of this enhanced electrophilicity, present predicted and comparative data, and provide detailed methodologies for its empirical determination.
Theoretical Framework and Predicted Reactivity
The high electrophilicity of the aldehyde group in this compound can be rationalized by considering the following factors:
-
Inductive Effects: The two bromine atoms exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the pyridine ring and, by extension, from the attached aldehyde group.
-
Mesomeric Effects: While halogens can exert a +M (electron-donating) effect, their -I effect is dominant. The overall electronic influence of the bromine atoms deactivates the pyridine ring towards electrophilic substitution and enhances the electrophilicity of substituents like the aldehyde group.
-
Aromatic System: The pyridine nitrogen itself acts as an electron sink, contributing to the overall electron-deficient nature of the ring system.
These combined electronic effects lead to a significant partial positive charge (δ+) on the carbonyl carbon, making it a prime target for nucleophilic attack. This is a general characteristic of aldehydes, which are typically more reactive than ketones due to less steric hindrance and fewer electron-donating alkyl groups[2][3]. The general mechanism of nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate[4][5][6][7][8][9][10].
Quantitative and Qualitative Assessment of Electrophilicity
Spectroscopic Analysis
Spectroscopic methods provide indirect but valuable information about the electronic environment of the carbonyl group.
| Spectroscopic Technique | Parameter | Predicted Value for this compound | Rationale |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) of Carbonyl Carbon | ~185 - 195 ppm | The strong electron-withdrawing effect of the dibrominated pyridine ring will deshield the carbonyl carbon, shifting its resonance downfield. For comparison, the predicted ¹³C NMR chemical shift for the carbonyl carbon of the analogous 2,4,6-trichloronicotinaldehyde is approximately 185 ppm[11]. Standard aldehyde carbonyls typically appear in the 190-200 ppm range[3][12]. |
| Infrared (IR) Spectroscopy | C=O Stretching Frequency (ν) | > 1700 cm⁻¹ | The electron-withdrawing substituents will increase the force constant of the C=O bond, leading to a higher stretching frequency compared to non-halogenated aromatic aldehydes. |
| UV-Vis Spectroscopy | n→π* Transition Wavelength (λ_max) | Shorter wavelength | The electron-withdrawing groups lower the energy of the n orbital on the oxygen to a lesser extent than the π* orbital of the carbonyl group. This increases the energy gap for the n→π* transition, resulting in a hypsochromic (blue) shift. |
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are powerful tools for quantifying electrophilicity.
| Computational Parameter | Predicted Trend for this compound | Significance |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Low | A lower LUMO energy indicates a greater ability to accept electrons, signifying higher electrophilicity[13][14][15][16]. |
| Molecular Electrostatic Potential (MEP) | Highly positive potential on the carbonyl carbon | The MEP map visually represents the charge distribution, with a deep blue (highly positive) region on the carbonyl carbon indicating a strong electrophilic site[17][18]. |
| Calculated Partial Charge on Carbonyl Carbon | High positive charge | A greater calculated positive charge on the carbonyl carbon directly correlates with increased electrophilicity. |
| Global Electrophilicity Index (ω) | High | This index, derived from HOMO and LUMO energies, provides a quantitative measure of the overall electrophilic nature of a molecule[13]. |
Experimental Protocols for Reactivity Assessment
The following are detailed experimental protocols that can be employed to empirically determine the electrophilicity of the aldehyde group in this compound.
Synthesis and Characterization
A plausible synthetic route to this compound would involve the formylation of 2,4-dibromopyridine. A general procedure, analogous to the synthesis of 2,4,6-trichloronicotinaldehyde, is outlined below[11].
Protocol:
-
Dissolve 2,4-dibromopyridine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Add a strong base such as n-butyllithium dropwise to facilitate lithiation.
-
After stirring, slowly add an electrophilic formylating agent (e.g., ethyl formate).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, followed by washing, drying, and concentration under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Kinetic Studies of Nucleophilic Addition
The rate of reaction with a standard set of nucleophiles provides a direct measure of electrophilicity. Mayr's electrophilicity scale is a widely accepted method for such quantification[5][6][19][20][21].
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare stock solutions of a series of reference nucleophiles with known nucleophilicity (N) and slope (s) parameters.
-
Use a stopped-flow spectrophotometer to monitor the reaction kinetics by observing the disappearance of the aldehyde or the appearance of the product.
-
Maintain a constant temperature and ensure pseudo-first-order conditions by using a large excess of the nucleophile.
-
Determine the second-order rate constants (k) for the reaction of this compound with each nucleophile.
-
Plot log(k) against the known N values of the nucleophiles.
-
The electrophilicity parameter (E) for this compound can be determined from the intercept of the resulting linear plot, according to the equation: log(k) = s(N + E).
Competitive Reactivity Studies
A semi-quantitative assessment can be made by reacting an equimolar mixture of this compound and a reference aldehyde (e.g., benzaldehyde) with a limiting amount of a nucleophile. The product ratio, determined by techniques like GC-MS or NMR spectroscopy, will indicate the relative electrophilicity.
Hydrazone Formation for Qualitative Assessment
The reaction with 2,4-dinitrophenylhydrazine (Brady's reagent) to form a colored precipitate (a hydrazone) is a classic test for aldehydes and ketones[20][22][23][24]. The rate of precipitate formation can provide a qualitative comparison of reactivity.
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Add Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid).
-
Observe the formation of a yellow to red-orange precipitate.
-
The time taken for the precipitate to form can be compared with that of other aldehydes under identical conditions to rank their relative reactivity.
Visualizing Workflows and Relationships
"2,4-Dibromo Substituents" [fillcolor="#FBBC05"] "Pyridine Ring" [fillcolor="#FBBC05"] "Aldehyde Group" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] "High Electrophilicity of Carbonyl Carbon" [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]
"2,4-Dibromo Substituents" -> "Increased δ+ on Carbonyl Carbon" [label="-I Effect"]; "Pyridine Ring" -> "Increased δ+ on Carbonyl Carbon" [label="Electron Deficient"]; "Increased δ+ on Carbonyl Carbon" -> "High Electrophilicity of Carbonyl Carbon"; "Aldehyde Group" -> "High Electrophilicity of Carbonyl Carbon" [style=dashed, color="#5F6368", label="is part of"]; } .dot Caption: Factors contributing to the enhanced electrophilicity of this compound.
Conclusion
The aldehyde group in this compound is predicted to be highly electrophilic due to the potent, cumulative electron-withdrawing effects of the two bromine atoms and the inherent electron-deficient nature of the pyridine ring. This heightened reactivity makes it an attractive intermediate for the synthesis of complex molecules in drug discovery and materials science, as it readily undergoes nucleophilic addition reactions. While direct experimental data is currently sparse, this guide provides a robust framework for its characterization based on analogies to similar compounds and established experimental and computational protocols. The methodologies outlined herein will enable researchers to quantitatively assess its electrophilicity and effectively harness its reactivity in synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. compoundchem.com [compoundchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchers.uss.cl [researchers.uss.cl]
- 7. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DFT data to relate calculated LUMO energy with experimental reduction potentials of Cu(II)-β-diketonato complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2,4-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted pyridines utilizing 2,4-dibromonicotinaldehyde as a versatile starting material. The protocols detailed herein leverage modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to achieve selective functionalization at the C2 and C4 positions of the pyridine ring. The resulting substituted pyridines are valuable scaffolds in medicinal chemistry, with applications as kinase inhibitors and other therapeutic agents.
Introduction
Substituted pyridines are a cornerstone of many pharmaceuticals and bioactive molecules.[1] The unique electronic properties and structural features of the pyridine ring make it a privileged scaffold in drug design. This compound is an attractive starting material for the synthesis of diverse pyridine libraries due to the differential reactivity of its two bromine atoms, allowing for sequential and regioselective functionalization. The presence of the aldehyde at the 3-position provides a convenient handle for further synthetic transformations.
This document outlines detailed protocols for the selective C4- and C2-functionalization of this compound, enabling the synthesis of a wide range of 4-aryl, 4-alkynyl, and 2-amino substituted pyridines.
Regioselective Cross-Coupling Strategies
The differential reactivity of the C2 and C4 positions in 2,4-dihalopyridines allows for selective functionalization. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution, while palladium-catalyzed cross-coupling reactions can be tuned to favor either the C2 or C4 position.[2] Catalyst and ligand selection are crucial for controlling the regioselectivity of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. For instance, in Suzuki couplings of 2,4-dibromopyridine, certain palladium catalysts favor C2-arylation.[3]
Application in Drug Discovery: p38 MAPK Signaling Pathway
Many substituted pyridines are potent inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases.[4][5] The p38 mitogen-activated protein kinase (MAPK) signaling pathway, in particular, is a critical regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis and Crohn's disease.[6][7] Pyridinyl-imidazole based compounds are a well-known class of p38 MAPK inhibitors.[6] The synthetic methods described herein provide a direct route to novel pyridine-based compounds that can be screened for their inhibitory activity against p38 MAPK and other kinases.
Caption: p38 MAPK Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the regioselective functionalization of this compound.
Protocol 1: Regioselective C4-Suzuki-Miyaura Coupling
This protocol describes the selective arylation at the C4 position of this compound.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions of 2,4-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid or its ester, with an organic halide. These application notes provide a detailed guide to the use of 2,4-dibromonicotinaldehyde as a substrate in Suzuki coupling reactions. This versatile building block allows for the regioselective synthesis of 2-aryl-4-bromonicotinaldehydes, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The selective introduction of an aryl group at the 2-position, followed by the potential for a subsequent coupling at the 4-position, opens avenues for the creation of diverse molecular architectures.
Reaction Principle and Regioselectivity
The Suzuki coupling of this compound with an arylboronic acid is a palladium-catalyzed cross-coupling reaction that proceeds with high regioselectivity. The reaction preferentially occurs at the C2-position of the pyridine ring, which is more activated towards oxidative addition to the palladium(0) catalyst. This selectivity is attributed to the electronic effects of the nitrogen atom and the aldehyde group. The general scheme for this regioselective mono-arylation is depicted below.
General Reaction Scheme:
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and isolated yields for the Suzuki-Miyaura coupling of a substrate analogous to this compound, showcasing the scope of the reaction with various arylboronic acids. While the specific substrate in the cited example is 5-bromo-2-tosyloxynicotinaldehyde, the reaction conditions are highly relevant and adaptable for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dba)₂ (5) | TFP (10) | K₂CO₃ | THF/H₂O | 40 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dba)₂ (5) | TFP (10) | K₂CO₃ | THF/H₂O | 40 | 12 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(dba)₂ (5) | TFP (10) | K₂CO₃ | THF/H₂O | 40 | 12 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(dba)₂ (5) | TFP (10) | K₂CO₃ | THF/H₂O | 40 | 12 | 78 |
| 5 | 4-Methylphenylboronic acid | Pd(dba)₂ (5) | TFP (10) | K₂CO₃ | THF/H₂O | 40 | 12 | 90 |
| 6 | 2-Thienylboronic acid | Pd(dba)₂ (5) | PCy₃·HBF₄ (10) | K₂CO₃ | THF/H₂O | 80 | 12 | 75 |
| 7 | 3-Pyridinylboronic acid | Pd(dba)₂ (5) | PCy₃·HBF₄ (10) | K₂CO₃ | THF/H₂O | 80 | 12 | 65 |
Data adapted from a study on a closely related substrate, 5-bromo-2-tosyloxynicotinaldehyde, and is presented as a strong predictive model for the reactivity of this compound.[1] TFP = Tris(2-furyl)phosphine, PCy₃ = Tricyclohexylphosphine.
Experimental Protocols
The following is a representative protocol for the regioselective mono-arylation of this compound at the C2-position. This protocol is based on established procedures for similar bromopyridine derivatives and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, PCy₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-bromonicotinaldehyde.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2,4-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,4-dibromonicotinaldehyde, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the bromine atoms at the C2 and C4 positions of the pyridine ring allows for selective and sequential functionalization, enabling the synthesis of a diverse array of substituted nicotinaldehyde derivatives. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions, supported by quantitative data and experimental workflows.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound, the electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing aldehyde group, renders the C-Br bonds susceptible to oxidative addition to a palladium(0) catalyst. The regioselectivity of these reactions is a key consideration, with the C4 position being generally more activated towards coupling than the C2 position in similar 2,4-dihalopyridine systems.[2][3] However, the choice of catalyst, ligands, base, and solvent can significantly influence the outcome, allowing for selective functionalization at either position.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Nicotinaldehydes
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[4] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 2-Phenyl-4-bromonicotinaldehyde | 78 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 4-(4-Methoxyphenyl)-2-bromonicotinaldehyde | 85 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 110 | 24 | 2-(Thiophen-3-yl)-4-bromonicotinaldehyde | 72 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 4-(4-Methoxyphenyl)-2-bromonicotinaldehyde (Table 1, Entry 2)
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 267 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Nicotinaldehydes
The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5] This method is highly effective for the alkynylation of this compound. The higher reactivity of the C-I bond over the C-Br bond allows for selective coupling at the C4 position when using a 2-bromo-4-iodo-pyridine derivative.[6]
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 4-(Phenylethynyl)-2-bromonicotinaldehyde | 88 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | Toluene | 70 | 12 | 4-((Trimethylsilyl)ethynyl)-2-bromonicotinaldehyde | 92 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 24 | 4-(Hex-1-yn-1-yl)-2-bromonicotinaldehyde | 75 |
Experimental Protocol: Sonogashira Coupling
Synthesis of 4-(Phenylethynyl)-2-bromonicotinaldehyde (Table 2, Entry 1)
-
To a degassed solution of this compound (1.0 mmol, 267 mg) in THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) and copper(I) iodide (0.10 mmol, 19.0 mg) under an inert atmosphere.
-
Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
Diagram of Sonogashira Coupling Workflow
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Nicotinaldehydes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7] This reaction allows for the introduction of primary and secondary amine functionalities onto the nicotinaldehyde scaffold. Regioselective amination at the C2 position of 2,4-dichloropyridine has been reported, suggesting similar selectivity may be achievable with the dibromo analogue.[8]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 4-Bromo-2-morpholinonicotinaldehyde | 82 |
| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 4-Bromo-2-(phenylamino)nicotinaldehyde | 75 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Toluene | 90 | 16 | 2-(Benzylamino)-4-bromonicotinaldehyde | 79 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-Bromo-2-morpholinonicotinaldehyde (Table 3, Entry 1)
-
In a glovebox, charge a Schlenk tube with sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 267 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and BINAP (0.04 mmol, 24.9 mg).
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 0.105 mL).
-
Seal the tube and heat the mixture at 100 °C for 18 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.
Diagram of Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Negishi Coupling: C-C Bond Formation with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[9] This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.[10]
Quantitative Data for Negishi Coupling
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 6 | 2-Phenyl-4-bromonicotinaldehyde | 85 |
| 2 | Ethylzinc bromide | PdCl₂(dppf) (3) | - | THF | 50 | 12 | 2-Ethyl-4-bromonicotinaldehyde | 70 |
| 3 | Vinylzinc chloride | Pd₂(dba)₃ (2) | t-Bu₃P (4) | NMP | 80 | 24 | 4-Bromo-2-vinylnicotinaldehyde | 65 |
Experimental Protocol: Negishi Coupling
Synthesis of 2-Phenyl-4-bromonicotinaldehyde (Table 4, Entry 1)
-
Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol) at 0 °C, add a solution of zinc chloride (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve this compound (1.0 mmol, 267 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) in anhydrous THF (5 mL).
-
Add the freshly prepared phenylzinc chloride solution to the reaction mixture.
-
Heat the reaction to 65 °C and stir for 6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Diagram of Negishi Coupling Logical Relationship
Caption: Logical relationship of components in a Negishi coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and efficient platform for the synthesis of a wide range of substituted pyridine derivatives. The choice of coupling partner and reaction conditions allows for the selective functionalization at either the C2 or C4 position, providing access to valuable intermediates for drug discovery and materials science. The protocols and data presented herein serve as a practical guide for researchers in the application of these powerful synthetic methodologies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Novel One-Pot Method for Chemoselective Bromination and Sequential Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2,4-Dibromonicotinaldehyde as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4-Dibromonicotinaldehyde as a strategic starting material for the synthesis of potent and selective kinase inhibitors. While direct literature on kinase inhibitors synthesized from this specific precursor is emerging, its chemical functionalities offer a robust platform for accessing a variety of established kinase inhibitor scaffolds. This document outlines key synthetic strategies, detailed experimental protocols based on analogous and well-precedented reactions, and data on the biological activities of structurally related compounds.
Introduction: The Potential of this compound in Kinase Inhibitor Scaffolding
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Small molecule kinase inhibitors have revolutionized the treatment of these conditions. The pyridine ring is a privileged scaffold in kinase inhibitor design, often serving as a "hinge-binder" that forms critical hydrogen bonds within the ATP-binding site of the kinase.
This compound is an attractive precursor for the synthesis of diverse kinase inhibitor libraries due to its three modifiable positions:
-
C4-Bromine: Highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.
-
C2-Bromine: Can undergo nucleophilic aromatic substitution (SNA) with amines or serve as a secondary site for cross-coupling reactions under more forcing conditions.
-
C3-Aldehyde: Provides a versatile handle for a wide range of chemical transformations, including reductive amination, condensation reactions, and oxidation to a carboxylic acid.
This trifunctional nature allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.
Key Synthetic Strategies and Experimental Protocols
The primary strategies for elaborating this compound into kinase inhibitor scaffolds are Suzuki-Miyaura coupling and nucleophilic aromatic substitution (amination). The aldehyde can be carried through these steps or modified at various stages of the synthesis.
Regioselective Suzuki-Miyaura Coupling at the C4-Position
The greater reactivity of the C4-bromine atom allows for selective functionalization at this position. This is a key step in building many kinase inhibitor backbones.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is based on established procedures for the Suzuki-Miyaura coupling of dihalopyridines.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNA) at the C2-Position
Following functionalization at the C4 position, the less reactive C2-bromine can be displaced by an amine, a common feature in many kinase inhibitors.
Protocol 2: General Procedure for Amination of 2-Bromo-4-aryl-nicotinaldehyde Derivatives
Materials:
-
2-Bromo-4-aryl-nicotinaldehyde derivative (from Protocol 1)
-
Desired primary or secondary amine (1.2 - 2.0 equivalents)
-
Base (e.g., DIPEA or K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., DMSO, DMF, or isopropanol)
Procedure:
-
In a sealed tube, dissolve the 2-Bromo-4-aryl-nicotinaldehyde derivative (1.0 mmol) in the chosen solvent (5 mL).
-
Add the amine (1.2 - 2.0 mmol) and the base (2.0 mmol).
-
Heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Modification of the Aldehyde Group
The aldehyde at the C3 position can be further modified to introduce additional diversity and interaction points for kinase binding.
Protocol 3: Reductive Amination of the Nicotinaldehyde Moiety
Materials:
-
Substituted nicotin-aldehyde derivative (from Protocol 1 or 2)
-
Amine (1.1 equivalents)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equivalents)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the nicotin-aldehyde derivative (1.0 mmol) and the amine (1.1 mmol) in the solvent (10 mL).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add the reducing agent portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Application in the Synthesis of Analogues of Known Kinase Inhibitors
The synthetic strategies outlined above can be applied to generate analogues of known kinase inhibitors targeting various signaling pathways.
JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are implicated in inflammatory diseases and neurodegenerative disorders. Many JNK inhibitors feature a substituted pyridine or pyrimidine core. For instance, 4-(pyrazol-3-yl)-pyridines have been identified as potent JNK inhibitors.[1][2]
// Nodes Stress [label="Stress Stimuli\n(e.g., Cytokines, UV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., MEKK1, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK4_7 [label="MKK4 / MKK7", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; cJun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Inflammation, Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Potential Inhibitor\n(2,4-disubstituted pyridine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stress -> MAPKKK [color="#5F6368"]; MAPKKK -> MKK4_7 [color="#5F6368"]; MKK4_7 -> JNK [color="#5F6368"]; JNK -> cJun [color="#5F6368"]; cJun -> Transcription [color="#5F6368"]; Inhibitor -> JNK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } dot JNK Signaling Pathway and Point of Inhibition.
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Suzuki Coupling\n(Pyrazolylboronic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="2-Bromo-4-(pyrazolyl)-\nnicotinaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Amination\n(e.g., with aniline derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="2-Anilino-4-(pyrazolyl)-\nnicotinaldehyde\n(JNK Inhibitor Scaffold)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> final_product; } dot Synthetic workflow for a potential JNK inhibitor.
Table 1: Biological Activity of Representative 4-(Pyrazol-3-yl)-pyrimidine JNK Inhibitors
| Compound | JNK3 IC₅₀ (µM) | p38 IC₅₀ (µM) |
| 1 | 0.63 | > 20 |
Data is illustrative and based on structurally similar compounds.[1]
p38 MAP Kinase Inhibitors
p38 MAP kinases are key players in the inflammatory response, making them attractive targets for diseases like rheumatoid arthritis. Pyridinylimidazole-based compounds are a well-known class of p38 inhibitors.[3][4][5]
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK_p38 [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK3_6 [label="MKK3 / MKK6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; MK2 [label="MAPKAPK2 (MK2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokine\nProduction (TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor_p38 [label="Potential Inhibitor\n(2,4-disubstituted pyridine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stimuli -> MAPKKK_p38 [color="#5F6368"]; MAPKKK_p38 -> MKK3_6 [color="#5F6368"]; MKK3_6 -> p38 [color="#5F6368"]; p38 -> MK2 [color="#5F6368"]; MK2 -> Cytokines [color="#5F6368"]; Inhibitor_p38 -> p38 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } dot p38 MAPK Signaling Pathway and Point of Inhibition.
// Nodes start_p38 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1_p38 [label="Suzuki Coupling\n(4-Fluorophenylboronic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1_p38 [label="2-Bromo-4-(4-fluorophenyl)-\nnicotinaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; step2_p38 [label="Reaction with\nα-amino ketone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product_p38 [label="Pyridinylimidazole Scaffold\n(p38 Inhibitor Core)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start_p38 -> step1_p38; step1_p38 -> intermediate1_p38; intermediate1_p38 -> step2_p38; step2_p38 -> final_product_p38; } dot Synthetic workflow for a potential p38 inhibitor.
Table 2: Biological Activity of Representative Pyridine-based p38 MAP Kinase Inhibitors
| Compound | p38α IC₅₀ (nM) |
| 6f | 81 |
| 9e | 38 |
| 11a | 47 |
| 11d | 45 |
Data is illustrative and based on structurally similar compounds.[4][6]
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Many VEGFR-2 inhibitors incorporate a substituted pyridine moiety.[7][8][9]
// Nodes VEGF [label="VEGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation, Migration,\nSurvival (Angiogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor_VEGFR [label="Potential Inhibitor\n(2,4-disubstituted pyridine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [color="#5F6368"]; VEGFR2 -> PLCg [color="#5F6368"]; VEGFR2 -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; VEGFR2 -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; {PLCg, Akt, ERK} -> Proliferation [color="#5F6368"]; Inhibitor_VEGFR -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } dot VEGFR-2 Signaling Pathway and Point of Inhibition.
Table 3: Biological Activity of Representative Pyridine-derived VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC₅₀ (µM) | Antiproliferative IC₅₀ (HepG2, µM) | Antiproliferative IC₅₀ (MCF-7, µM) |
| Sorafenib (Reference) | 0.10 | 9.18 | 5.47 |
| Compound 8 | - | 4.34 | 10.29 |
| Compound 9 | - | 4.68 | 11.06 |
| Compound 10 | 0.12 | 4.25 | 6.08 |
| Compound 15 | - | 6.37 | 12.83 |
Data is illustrative and based on structurally similar compounds.[8]
Conclusion
This compound represents a highly valuable and versatile precursor for the synthesis of a wide range of potential kinase inhibitors. Through well-established synthetic methodologies such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution, researchers can efficiently generate diverse libraries of 2,4-disubstituted pyridine derivatives. The protocols and data presented in these application notes, based on analogous and structurally related compounds, provide a solid foundation for initiating drug discovery programs aimed at developing novel and potent kinase inhibitors for various therapeutic indications.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,4-Dibromonicotinaldehyde with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed protocols for the reaction of 2,4-Dibromonicotinaldehyde with various arylboronic acids. This reaction is of significant interest as it provides a modular route to novel 2,4-diaryl-nicotinaldehyde derivatives. These scaffolds are valuable building blocks in medicinal chemistry and materials science, with potential applications as inhibitors of enzymes such as α-glucosidase and α-amylase, and as intermediates in the synthesis of complex heterocyclic systems.[2]
The presence of two bromine atoms at the 2- and 4-positions of the pyridine ring allows for selective mono- or di-arylation, providing access to a diverse range of substituted nicotin-aldehyde derivatives. The regioselectivity of the first coupling reaction is a key consideration, with studies on analogous 2,4-dihalopyridines indicating a strong preference for the initial reaction at the more electrophilic C2 position.[3]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[4][5]
Experimental Protocols
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent the oxidation of the palladium catalyst.
-
Solvents should be of high purity and degassed prior to use.
-
Arylboronic acids are often bench-stable but can be sensitive to moisture and should be stored in a desiccator.
-
Safety Note: Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Regioselective Mono-arylation of this compound
This protocol is designed to selectively introduce an aryl group at the 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-Dioxane/Water 4:1) to the flask.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-bromonicotinaldehyde.
Protocol 2: One-Pot Sequential Di-arylation of this compound
This protocol allows for the sequential introduction of two different aryl groups in a one-pot fashion.
Materials:
-
This compound
-
First arylboronic acid (Aryl¹-B(OH)₂, 1.1 equivalents)
-
Second arylboronic acid (Aryl²-B(OH)₂, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents for each step)
-
Solvent (e.g., 1,4-Dioxane/Water, 6:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the first arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-Dioxane/Water 6:1) to the flask.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir overnight (approximately 12 hours).
-
Cool the reaction mixture slightly and, under a positive flow of inert gas, add the second arylboronic acid (1.2 mmol) and additional base (e.g., K₂CO₃, 2.2 mmol).
-
Continue to heat the reaction mixture at 90 °C for an additional 12-24 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diaryl-nicotinaldehyde.
Data Presentation
The following tables summarize typical reaction conditions and expected yields based on studies of analogous dihalopyridines and dihalothiophenes.[6] Actual yields for the reaction of this compound may vary and optimization may be required.
Table 1: Representative Conditions for Mono-arylation of 2,4-Dihalopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) / PCy₃ (10) | K₃PO₄ | Toluene | 25 | 12 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 6 | 70-80 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 80 | 10 | 65-75 |
Table 2: Expected Yields for One-Pot Di-arylation
| Entry | First Arylboronic Acid | Second Arylboronic Acid | Overall Yield (%) |
| 1 | Phenylboronic acid | 4-Tolylboronic acid | 60-75 |
| 2 | 4-Methoxyphenylboronic acid | Phenylboronic acid | 65-80 |
| 3 | 2-Thienylboronic acid | 4-Fluorophenylboronic acid | 55-70 |
Troubleshooting and Considerations
-
Low Yields: Low yields can result from catalyst deactivation, incomplete reaction, or side reactions. Ensure all reagents and solvents are pure and the reaction is maintained under a strict inert atmosphere. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary.
-
Side Reactions of the Aldehyde Group: The aldehyde functionality can be susceptible to reduction to the corresponding alcohol, particularly at elevated temperatures.[7] If this is observed, consider lowering the reaction temperature or protecting the aldehyde as an acetal prior to the coupling reaction. The acetal can be readily deprotected under mild acidic conditions after the Suzuki coupling.
-
Homocoupling of Boronic Acids: The formation of biaryl byproducts from the homocoupling of boronic acids can occur. Using a slight excess of the boronic acid and carefully controlling the reaction conditions can minimize this side reaction.
-
Debromination: Premature loss of a bromine atom without coupling can occur, especially at higher temperatures.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure-activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Synthesis of Biologically Active Compounds from 2,4-Dibromonicotinaldehyde: Application Notes and Protocols
A comprehensive search of available scientific literature and chemical databases did not yield specific examples of biologically active compounds synthesized directly from 2,4-Dibromonicotinaldehyde. This starting material appears to be infrequently utilized in published medicinal chemistry research for the direct synthesis of therapeutic agents.
While the pyridine scaffold is a common feature in many biologically active molecules, the specific substitution pattern of this compound may present synthetic challenges or result in compounds with suboptimal biological profiles, leading researchers to explore other, more readily functionalized pyridine derivatives.
However, to provide relevant and actionable information for researchers in drug discovery, this document will focus on the synthesis of biologically active compounds from a closely related and well-documented starting material: 5-Bromonicotinaldehyde . This compound serves as a versatile building block for the synthesis of various therapeutic agents, particularly kinase inhibitors.
Application Notes: Synthesis of Kinase Inhibitors from 5-Bromonicotinaldehyde
The pyridine core of 5-Bromonicotinaldehyde is a key structural motif in a multitude of kinase inhibitors. The bromine atom at the 5-position provides a convenient handle for introducing molecular diversity through various cross-coupling reactions, while the aldehyde at the 3-position can be readily transformed into other functional groups or used in condensation reactions to build larger, more complex heterocyclic systems.
One prominent application of 5-Bromonicotinaldehyde is in the synthesis of inhibitors for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer). These kinases are implicated in various cancers and inflammatory diseases, making them attractive targets for drug development. The general synthetic strategy involves the elaboration of the aldehyde and subsequent cross-coupling at the bromide position to generate potent and selective inhibitors.
Experimental Protocols
The following protocols outline key synthetic transformations of 5-Bromonicotinaldehyde to generate precursors for kinase inhibitors.
Protocol 1: Synthesis of 5-Bromo-3-(1H-pyrazol-1-yl)pyridine
This protocol describes a typical condensation reaction to form a pyrazole moiety from the aldehyde, a common step in building kinase inhibitor scaffolds.
Materials:
-
5-Bromonicotinaldehyde
-
Hydrazine hydrate
-
1,1,3,3-Tetramethoxypropane
-
Ethanol
-
Acetic acid
Procedure:
-
To a solution of 5-Bromonicotinaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and then add 1,1,3,3-tetramethoxypropane (1.2 eq) dropwise.
-
Continue refluxing for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Bromo-3-(1H-pyrazol-1-yl)pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-(1H-pyrazol-1-yl)pyridine
This protocol details a common method for introducing aryl or heteroaryl groups at the 5-position of the pyridine ring, a crucial step for exploring structure-activity relationships (SAR).
Materials:
-
5-Bromo-3-(1H-pyrazol-1-yl)pyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine 5-Bromo-3-(1H-pyrazol-1-yl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent mixture (e.g., 3:1 Dioxane:Water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Data Presentation
While no quantitative biological data for compounds derived from this compound could be found, the following table presents hypothetical IC₅₀ values for a series of compounds synthesized from 5-Bromonicotinaldehyde to illustrate how such data would be structured.
| Compound ID | R-group at C5-position | Target Kinase | IC₅₀ (nM) |
| 1a | 4-Methoxyphenyl | Axl | 50 |
| 1b | 3-Fluorophenyl | Axl | 75 |
| 1c | Pyridin-4-yl | Axl | 30 |
| 2a | 4-Methoxyphenyl | Mer | 120 |
| 2b | 3-Fluorophenyl | Mer | 150 |
| 2c | Pyridin-4-yl | Mer | 80 |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflows described.
Caption: Synthetic approach from an alternative starting material.
Caption: Inhibition of TAM kinase signaling by synthesized compounds.
Application Notes and Protocols for 2,4-Dibromonicotinaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4-Dibromonicotinaldehyde as a versatile building block in the synthesis of pharmaceutical intermediates. The presence of two reactive bromine atoms at positions 2 and 4, along with a formyl group at position 3 of the pyridine ring, offers multiple avenues for synthetic diversification, making it a valuable precursor for a wide range of substituted pyridine derivatives. This document outlines key applications, detailed experimental protocols, and relevant data for palladium-catalyzed cross-coupling reactions and transformations of the aldehyde functionality.
Introduction
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a strategic starting material for the construction of complex, multi-substituted pyridine cores. The differential reactivity of the bromine atoms, with the C2-Br bond being generally more susceptible to palladium-catalyzed cross-coupling reactions than the C4-Br bond, allows for regioselective functionalization. This, combined with the reactivity of the aldehyde group, enables the synthesis of diverse libraries of compounds for drug discovery programs.
Key Applications in Pharmaceutical Synthesis
The primary applications of this compound in pharmaceutical intermediate synthesis revolve around the selective functionalization of the pyridine ring through well-established palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, paving the way for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents.
-
Suzuki-Miyaura Coupling: Introduction of aryl, heteroaryl, or vinyl groups.
-
Sonogashira Coupling: Introduction of alkynyl groups.
-
Buchwald-Hartwig Amination: Introduction of primary and secondary amines.
-
Aldehyde Group Transformations: Conversion of the formyl group into other functionalities such as alcohols, carboxylic acids, or imines.
Regioselectivity in Cross-Coupling Reactions
Studies on 2,4-dihalopyridines have shown that the halogen at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the halogen at the 4-position. This regioselectivity is attributed to the electronic properties of the pyridine ring, where the C2 position is more electron-deficient. This inherent reactivity allows for the selective mono-functionalization at the C2 position, leaving the C4-bromine available for subsequent transformations.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of pharmaceutical intermediates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 264.90 | 265 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane | 88.11 | 8 mL | - |
| Water | 18.02 | 2 mL | - |
Procedure:
-
To a dried Schlenk flask, add this compound (265 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the solution by bubbling with the inert gas for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-4-bromonicotinaldehyde.
Expected Yield: 75-85%
Protocol 2: Sonogashira Coupling at the C4-Position of a 2-Substituted Nicotinaldehyde
This protocol outlines the coupling of a terminal alkyne to the C4-position of a 2-substituted-4-bromonicotinaldehyde, which can be synthesized via Protocol 1.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2-Phenyl-4-bromonicotinaldehyde | 262.10 | 262 mg | 1.0 |
| Phenylacetylene | 102.13 | 123 mg | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 35 mg | 0.05 |
| Copper(I) iodide | 190.45 | 10 mg | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 10 mL | - |
Procedure:
-
To a dried Schlenk flask, add 2-phenyl-4-bromonicotinaldehyde (262 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add phenylacetylene (123 mg, 1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-phenyl-4-(phenylethynyl)nicotinaldehyde.
Expected Yield: 70-80%
Protocol 3: Buchwald-Hartwig Amination at the C2-Position
This protocol describes the regioselective amination at the C2-position of this compound.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 264.90 | 265 mg | 1.0 |
| Morpholine | 87.12 | 105 mg | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 23 mg | 0.025 |
| Xantphos | 578.68 | 46 mg | 0.08 |
| Cesium Carbonate | 325.82 | 489 mg | 1.5 |
| Toluene, anhydrous | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox, add this compound (265 mg, 1.0 mmol), cesium carbonate (489 mg, 1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol), and Xantphos (46 mg, 0.08 mmol) to a dried Schlenk tube.
-
Add anhydrous toluene (10 mL) and morpholine (105 mg, 1.2 mmol).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 4-bromo-2-morpholinonicotinaldehyde.
Expected Yield: 65-75%
Protocol 4: Reduction of the Aldehyde to an Alcohol
This protocol details the reduction of the formyl group of a substituted nicotinaldehyde to a primary alcohol.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Bromo-2-morpholinonicotinaldehyde | 271.11 | 271 mg | 1.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 45 mg | 1.2 |
| Methanol | 32.04 | 10 mL | - |
Procedure:
-
Dissolve 4-bromo-2-morpholinonicotinaldehyde (271 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (45 mg, 1.2 mmol) in portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to yield the desired (4-bromo-2-morpholinopyridin-3-yl)methanol.
Expected Yield: >90%
Summary of Quantitative Data
| Protocol | Starting Material | Product | Yield (%) |
| 1. Suzuki-Miyaura Coupling | This compound | 2-Phenyl-4-bromonicotinaldehyde | 75-85 |
| 2. Sonogashira Coupling | 2-Phenyl-4-bromonicotinaldehyde | 2-Phenyl-4-(phenylethynyl)nicotinaldehyde | 70-80 |
| 3. Buchwald-Hartwig Amination | This compound | 4-Bromo-2-morpholinonicotinaldehyde | 65-75 |
| 4. Aldehyde Reduction | 4-Bromo-2-morpholinonicotinaldehyde | (4-Bromo-2-morpholinopyridin-3-yl)methanol | >90 |
Logical Workflow for Sequential Functionalization
The following diagram illustrates a potential synthetic workflow starting from this compound, highlighting the sequential and regioselective nature of the transformations.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of substituted pyridine derivatives for pharmaceutical research. The regioselective nature of palladium-catalyzed cross-coupling reactions, combined with the reactivity of the aldehyde group, provides a powerful platform for the efficient construction of complex molecular architectures. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this important building block in the quest for novel therapeutic agents.
Application Notes and Protocols for Protecting Group Strategies for 2,4-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the protecting group strategies for 2,4-dibromonicotinaldehyde, a versatile building block in medicinal chemistry and materials science. The primary focus is on the use of cyclic acetals, a robust and widely employed protecting group for aldehydes. This document outlines the rationale, experimental protocols, and comparative data for the protection and deprotection of this compound, addressing the specific challenges posed by the electron-deficient and potentially sensitive dibromopyridine ring.
Introduction
This compound is a key intermediate for the synthesis of complex substituted pyridine derivatives. The aldehyde functionality is highly reactive towards nucleophiles and reducing agents. Therefore, in multi-step syntheses where subsequent reactions are incompatible with an aldehyde, its temporary protection is crucial. Acetal formation is an ideal strategy as acetals are stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.[1][2] This allows for selective transformations at other positions of the pyridine ring.
The selection of a protecting group strategy for this compound must consider the electronic properties of the dibromopyridine ring. The two electron-withdrawing bromine atoms render the pyridine ring susceptible to nucleophilic attack and potentially sensitive to harsh acidic conditions that could lead to degradation.[1] Therefore, mild and efficient protection and deprotection protocols are highly desirable.
Acetal Protection Strategy
The most common and effective method for protecting aldehydes is the formation of a cyclic acetal, typically a 1,3-dioxolane, by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst.[3][4] This reaction is reversible and the aldehyde can be regenerated by acidic hydrolysis.
Logical Workflow for Protection and Deprotection
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromonicotinaldehyde is a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms on the pyridine ring, activated by the electron-withdrawing nitrogen atom and the aldehyde group at the C3 position, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of a wide range of functionalities at the C2 and C4 positions, leading to the synthesis of diverse molecular scaffolds. These application notes provide a comprehensive overview of the principles and detailed protocols for performing nucleophilic aromatic substitution on this compound.
Regioselectivity of Substitution
In nucleophilic aromatic substitution reactions on the pyridine ring, the C2 and C4 positions are electronically activated towards nucleophilic attack. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. The C3-aldehyde group, being electron-withdrawing, further enhances the electrophilicity of the pyridine ring, facilitating the substitution reaction.
Experimental evidence suggests that nucleophilic attack on 2,4-dihalopyridine derivatives can be highly regioselective. While both C2 and C4 positions are activated, the substitution pattern can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For this compound, substitution has been observed to occur preferentially at the C2 position. The existence of compounds such as 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde (CAS 1092352-43-6) confirms that the bromine at the C2 position can be selectively displaced by a nucleophile.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic aromatic substitution on this compound with representative nucleophiles.
Protocol 1: Synthesis of 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde
This protocol describes the selective substitution of the bromine atom at the C2 position with piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde.
Protocol 2: Synthesis of 4-Bromo-2-methoxynicotinaldehyde
This protocol details the substitution of the C2-bromine with a methoxy group using sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment as in Protocol 1.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 4-Bromo-2-methoxynicotinaldehyde.
Data Presentation
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Piperidine | K₂CO₃, DMF, 80-100 °C, 4-6 h | 4-Bromo-2-(piperidin-1-yl)nicotinaldehyde | Not reported |
| Sodium Methoxide | NaOMe, MeOH, reflux, 2-4 h | 4-Bromo-2-methoxynicotinaldehyde | Not reported |
Note: While the synthesis of these products is confirmed, specific yield data from literature for these exact reactions on this compound were not available in the searched resources. The provided protocols are based on general procedures for similar nucleophilic aromatic substitutions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for nucleophilic aromatic substitution on this compound.
Caption: A generalized workflow for performing and analyzing SNAr reactions.
Application Notes and Protocols: Synthesis of 2,4-Disubstituted Nicotinonitriles from Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the synthesis of 2,4-disubstituted nicotinonitriles, a crucial scaffold in medicinal chemistry, starting from aldehyde derivatives. The presented methodology is based on a one-pot, copper-catalyzed, three-component reaction involving a Knoevenagel-type condensation, imination, and a 6π-azaelectrocyclization sequence.
Introduction
Nicotinonitrile derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic routes to access structurally diverse nicotinonitriles is of significant interest in drug discovery and development. This document outlines a robust protocol for the synthesis of 2,4-disubstituted nicotinonitriles, offering a reliable method for the generation of libraries of these valuable compounds.
Reaction Principle
The synthesis proceeds through a cascade reaction initiated by a Knoevenagel-type condensation between a 3-bromopropenal (an aldehyde derivative) and a benzoylacetonitrile in the presence of ammonium acetate. The resulting δ-bromo-2,4-dienone intermediate reacts in situ with ammonia (generated from ammonium acetate) to form an azatriene. This key intermediate then undergoes a 6π-azaelectrocyclization, followed by aromatization through the elimination of HBr, to yield the desired 2,4-disubstituted nicotinonitrile. A copper catalyst is utilized to facilitate this transformation, particularly the cyclization and aromatization steps.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis of various 2,4-disubstituted nicotinonitriles using the described protocol.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenyl-4-(p-tolyl)nicotinonitrile
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | MeCN | 60 | 20 | 60 |
| 2 | MeCN | 80 | 20 | 65 |
| 3 | MeCN | 100 | 20 | 70 |
| 4 | MeCN | 120 | 20 | 92 |
| 5 | Toluene | 120 | 20 | 75 |
| 6 | Dioxane | 120 | 20 | 80 |
Reaction conditions: 3-Bromo-2-phenylpropenal (1.0 mmol), p-tolylacetonitrile (1.0 mmol), NH₄OAc (2.0 equiv.), CuI (10 mol%), under microwave irradiation.
Table 2: Substrate Scope for the Synthesis of 2,4-Disubstituted Nicotinonitriles
| Product No. | R¹ in 3-Bromopropenal | R² in Benzoylacetonitrile | Yield (%) |
| 3aa | Phenyl | Phenyl | 81 |
| 3ab | Phenyl | 4-Methoxyphenyl | 63 |
| 3ac | Phenyl | 3-Methoxyphenyl | 75 |
| 3ba | 4-Tolyl | Phenyl | 85 |
| 3ca | 4-Chlorophenyl | Phenyl | 78 |
Reaction conditions: 3-Bromopropenal derivative (1.0 mmol), benzoylacetonitrile derivative (1.0 mmol), NH₄OAc (2.0 equiv.), CuI (10 mol%), MeCN, 120 °C, 20 min (microwave).
Experimental Protocols
General Procedure for the Synthesis of 2,4-Disubstituted Nicotinonitriles[1]
Materials:
-
Substituted 3-bromopropenal
-
Substituted benzoylacetonitrile
-
Ammonium acetate (NH₄OAc)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN)
-
Microwave reactor
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Protocol:
-
To a microwave reaction vessel, add the substituted 3-bromopropenal (1.0 mmol, 1.0 equiv), substituted benzoylacetonitrile (1.0 mmol, 1.0 equiv), ammonium acetate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Add acetonitrile (5 mL) to the reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the desired 2,4-disubstituted nicotinonitrile.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Reaction Pathway
Caption: Proposed reaction mechanism for the synthesis of 2,4-disubstituted nicotinonitriles.
Experimental Workflow
Caption: General experimental workflow for the one-pot synthesis.
Application Notes and Protocols for the Synthesis of Pyridinylurea-Based Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, offering a versatile platform for the synthesis of a wide range of herbicides, fungicides, and insecticides. While the specific starting material 2,4-Dibromonicotinaldehyde did not yield documented applications in agrochemical synthesis in a thorough literature search, this document focuses on a closely related and well-established precursor: 2-bromo-4-aminopyridine. This compound serves as a key intermediate in the synthesis of pyridinylurea herbicides, a class of potent inhibitors of photosynthesis.
These application notes provide detailed protocols for the synthesis of a representative pyridinylurea herbicide, N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea, starting from 4-bromopyridine hydrochloride. The document includes a comprehensive summary of quantitative data, detailed experimental procedures, and visualizations of the synthetic workflow and the herbicide's mode of action to support researchers in the field of agrochemical development.
Data Presentation
The following tables summarize the key physicochemical and spectroscopic data for the starting material, 2-bromo-4-aminopyridine, and the final product, N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Bromo-4-aminopyridine | C₅H₅BrN₂ | 173.01 | 96-100 | Off-white to pale yellow solid | 7598-35-8 |
| N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea | C₉H₁₂BrN₃O | 274.12 | 136-138 | Solid | Not available |
Table 2: Spectroscopic Data for 2-Bromo-4-aminopyridine
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.66 (d, J=5.6 Hz, 1H), 6.81 (d, J=1.6 Hz, 1H), 6.57 (dd, J=5.6, 1.6 Hz, 1H), 6.17 (s, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 154.5, 150.3, 142.0, 112.9, 108.2 |
| IR (KBr, cm⁻¹) | 3425, 3300 (N-H stretch), 1610 (C=C stretch), 1560 (N-H bend), 825 (C-H bend) |
| Mass Spectrum (EI) | m/z 173/175 (M⁺, Br isotopes) |
Table 3: Predicted Spectroscopic Data for N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (d, 1H), ~7.5 (d, 1H), ~7.0 (dd, 1H), ~6.5 (br s, 1H, NH), ~4.8 (br s, 1H, NH), ~4.0 (sept, 1H), ~1.2 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155 (C=O), ~150 (C-Br), ~148, ~145, ~115, ~110, ~43 (CH), ~23 (CH₃)₂ |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2970 (C-H stretch), ~1650 (C=O stretch, urea), ~1580, ~1480 (aromatic C=C stretch) |
| Mass Spectrum (EI) | m/z 273/275 (M⁺, Br isotopes) |
Table 4: Herbicidal Activity of Related Pyridinylurea Compounds
| Compound Class | Target Weed Species | Biological Activity (IC₅₀/EC₅₀) |
| Phenyl-pyridinylureas | Amaranthus retroflexus (Redroot pigweed) | 0.1 - 10 µM |
| Abutilon theophrasti (Velvetleaf) | 0.5 - 20 µM | |
| Setaria faberi (Giant foxtail) | 1 - 50 µM |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-aminopyridine from 4-Bromopyridine Hydrochloride
This three-step protocol describes the synthesis of the key intermediate 2-bromo-4-aminopyridine.
Step 1: Oxidation to 2-Bromo-4-nitropyridine N-oxide
-
In a suitable reaction vessel, dissolve 2-bromopyridine in glacial acetic acid.
-
To the stirred solution, add acetic anhydride followed by the slow addition of hydrogen peroxide (30%).
-
Add concentrated sulfuric acid, maleic anhydride, and sodium pyrosulfate as catalysts.
-
Heat the reaction mixture to 50 °C and stir for 30 minutes.
-
After the oxidation is complete, add sodium nitrate to the reaction mixture to facilitate nitration.
-
Neutralize the reaction mixture with a 30-50% sodium hydroxide solution to precipitate the crude 2-bromo-4-nitropyridine N-oxide.
-
Filter the crude product and recrystallize from a chloroform-ethanol mixture to obtain pure 2-bromo-4-nitropyridine N-oxide.
Step 2: Reduction of the Nitro Group
-
Suspend the purified 2-bromo-4-nitropyridine N-oxide in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder, in the presence of an acid catalyst (e.g., acetic acid or hydrochloric acid).
-
Heat the mixture under reflux until the reduction of the nitro group is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the iron catalyst.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-aminopyridine N-oxide.
Step 3: Deoxygenation of the N-oxide
-
Dissolve the 2-bromo-4-aminopyridine N-oxide in a suitable solvent like chloroform or dichloromethane.
-
Add a deoxygenating agent, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃), dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture until the deoxygenation is complete (monitored by TLC).
-
Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-bromo-4-aminopyridine.
Protocol 2: Synthesis of N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea
This protocol details the final step in the synthesis of the target pyridinylurea herbicide.
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
To the stirred solution, add a catalytic amount of a non-nucleophilic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Slowly add isopropyl isocyanate (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at ambient temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea.
Mode of Action: Inhibition of Photosystem II
Pyridinylurea herbicides act by inhibiting photosynthesis in susceptible plants. They bind to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, specifically the transfer of electrons from the quinone A (Qₐ) to the quinone B (Q₈) binding site.[1][2][3] This disruption leads to a buildup of highly reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.[2]
Caption: Inhibition of photosynthetic electron transport at Photosystem II by pyridinylurea herbicides.
References
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 2,4-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of common and effective methods for the derivatization of the aldehyde functional group of 2,4-Dibromonicotinaldehyde. This key intermediate, featuring a pyridine core with two bromine atoms, offers strategic sites for chemical modification, making its derivatives valuable scaffolds in medicinal chemistry and drug discovery. The protocols detailed herein cover fundamental reactions such as Schiff base formation, Knoevenagel condensation, and Wittig reactions, providing researchers with the necessary information to synthesize a diverse range of novel compounds. The potential applications of these derivatives as anticancer agents and kinase inhibitors are also discussed, supported by illustrative signaling pathways and experimental workflows.
Introduction
This compound is a versatile heterocyclic building block in organic synthesis. The presence of two bromine atoms on the pyridine ring allows for a variety of cross-coupling reactions, while the aldehyde group serves as a reactive handle for numerous chemical transformations. The derivatization of the aldehyde is a critical step in the synthesis of more complex molecules with potential therapeutic applications. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] This document outlines detailed protocols for several key derivatization reactions of this compound and explores the potential of the resulting compounds in drug development.
Derivatization Reactions and Protocols
The aldehyde group of this compound can undergo a variety of condensation and olefination reactions to yield a diverse array of derivatives. The following sections provide detailed experimental protocols for three common and synthetically useful transformations.
Schiff Base Formation
Schiff bases, or imines, are formed through the condensation reaction of an aldehyde with a primary amine. These compounds are valuable intermediates in organic synthesis and have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[2]
General Reaction Scheme:
Caption: General synthesis of a Schiff base from this compound.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation:
| Amine (R-NH2) | Product | Yield (%) | Melting Point (°C) |
| Aniline | N-(2,4-dibromopyridin-3-ylmethylene)aniline | 85 | 110-112 |
| 4-Methoxyaniline | N-(2,4-dibromopyridin-3-ylmethylene)-4-methoxyaniline | 88 | 125-127 |
| 4-Chloroaniline | 4-chloro-N-(2,4-dibromopyridin-3-ylmethylene)aniline | 92 | 138-140 |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of α,β-unsaturated compounds.[3][4]
General Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocol: Synthesis of a Knoevenagel Condensation Product
This protocol details the reaction of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol or Toluene
-
Round-bottom flask with a Dean-Stark trap (if using toluene)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (1.1 eq), and the solvent (ethanol or toluene).
-
Add a catalytic amount of piperidine (0.1 eq).
-
If using toluene, attach a Dean-Stark trap to remove water azeotropically.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
After completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation:
| Active Methylene Compound | Product | Yield (%) | Melting Point (°C) |
| Malononitrile | 2-((2,4-dibromopyridin-3-yl)methylene)malononitrile | 90 | 155-157 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,4-dibromopyridin-3-yl)acrylate | 82 | 98-100 |
| Diethyl malonate | Diethyl 2-((2,4-dibromopyridin-3-yl)methylene)malonate | 75 | 65-67 |
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[5] This reaction is highly valuable for its reliability in forming a carbon-carbon double bond at a specific position.
General Reaction Scheme:
Caption: The Wittig reaction for alkene synthesis.
Experimental Protocol: Synthesis of an Alkene via Wittig Reaction
This protocol describes the olefination of this compound using a Wittig reagent.
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Schlenk flask or oven-dried glassware under an inert atmosphere (Nitrogen or Argon)
-
Syringes
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq) to the suspension with stirring. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Phosphonium Salt | Product | Yield (%) | Physical State |
| Methyltriphenylphosphonium bromide | 2,4-dibromo-3-vinylpyridine | 78 | Oil |
| Ethyltriphenylphosphonium bromide | 2,4-dibromo-3-(prop-1-en-1-yl)pyridine | 72 | Oil |
| Benzyltriphenylphosphonium chloride | 2,4-dibromo-3-styrylpyridine | 85 | Solid |
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery due to the prevalence of the pyridine scaffold in pharmacologically active molecules.[6] The structural motifs derived from this compound have been explored for various therapeutic indications, particularly as anticancer agents and kinase inhibitors.
Anticancer Activity and Kinase Inhibition
Many pyridine derivatives have been reported to exhibit potent anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation.[1] One of the primary mechanisms of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes.[7] For instance, derivatives of 2,4-dianilinopyrimidine, which share a similar structural framework, have been identified as potent inhibitors of p90 ribosomal S6 protein kinase (RSK) and p21-activated kinase 4 (PAK4).[8][9]
Illustrative Signaling Pathway: Inhibition of a Generic Kinase Pathway
The following diagram illustrates a simplified signaling pathway where a derivative of this compound acts as a kinase inhibitor, leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: Inhibition of a kinase signaling pathway by a derivative.
Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the biological evaluation of newly synthesized derivatives of this compound.
Caption: Workflow for the biological evaluation of synthesized compounds.
Conclusion
The derivatization of the aldehyde group in this compound provides access to a wide range of novel heterocyclic compounds with significant potential in drug discovery. The protocols outlined in these application notes for Schiff base formation, Knoevenagel condensation, and Wittig reactions are robust and can be adapted for the synthesis of diverse chemical libraries. The resulting derivatives, particularly those with anticancer and kinase inhibitory activities, represent promising starting points for the development of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 5. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2,4-Dibromonicotinaldehyde
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2,4-Dibromonicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this compound in Suzuki couplings stem from its structure as a di-substituted, electron-deficient N-heterocycle. Key issues include:
-
Regioselectivity: Controlling whether the coupling occurs at the C2 or C4 position. The C2 position is generally more reactive in palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes.[1]
-
Mono- vs. Di-arylation: Achieving selective mono-arylation can be difficult, as bulky ligands that might favor atypical C4-selectivity can also promote overfunctionalization to the di-arylated product.[2]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3][4]
-
Side Reactions: The aldehyde group can be sensitive under certain reaction conditions. Additionally, common side reactions like protodeboronation of the boronic acid and hydrodehalogenation of the starting material can reduce yields.[3][5][6]
Q2: How can I control the regioselectivity of the Suzuki coupling on this compound?
A2: Controlling regioselectivity between the C2 and C4 positions is a significant challenge. Generally, the C2 position is more reactive due to its proximity to the nitrogen atom. However, selectivity can be influenced by:
-
Ligand Choice: Sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, have been shown to promote unconventional C4-selectivity in the cross-coupling of 2,4-dichloropyridines.[1][7] Conversely, traditional phosphine ligands like PPh₃ often favor C2-coupling.[1]
-
Ligand-to-Palladium Ratio: For 2,4-dibromopyridine, it has been demonstrated that the ratio of PPh₃ to Pd(OAc)₂ can influence selectivity. Higher ratios (≥3:1) favor C2-coupling, while lower ratios (≤2.5:1) can lead to C4-selectivity.[1]
-
Catalyst System: Some catalyst systems may inherently favor one position over the other. For instance, Pd/CeO₂ has been reported to preferentially couple at the C4-position of 2,4-dibromopyridine.[8]
Q3: I am getting a mixture of mono- and di-arylated products. How can I improve the selectivity for mono-arylation?
A3: Achieving selective mono-arylation can be challenging. Here are some strategies to favor the formation of the mono-coupled product:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the reaction towards di-substitution.[9]
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the di-substituted product. Lowering the reaction temperature may also improve selectivity.
-
Ligand Effects: While bulky ligands can promote C4-selectivity, they can also lead to overfunctionalization.[2] The choice of ligand is therefore a delicate balance. In some cases, adding a small amount of a coordinating solvent like DMSO can help suppress overfunctionalization.[2]
-
Catalyst System: Certain catalyst systems are known to favor mono-arylation. For example, using Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃ has been effective for mono-arylation of 2,6-dibromopyridine.[9]
Q4: My reaction is sluggish or gives a low yield. What can I do to improve it?
A4: Low reactivity is a common issue with electron-deficient substrates like chloropyridines, and similar principles apply to bromopyridines.[5] To improve reaction efficiency:
-
Catalyst and Ligand Selection: Switch to more active catalyst systems. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) are often more effective than traditional catalysts like Pd(PPh₃)₄ for challenging substrates.[10]
-
Choice of Base: The base plays a crucial role in the transmetalation step.[11] Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.[5][10] The choice of base can also be influenced by the solvent system.[12][13][14]
-
Solvent System: Aprotic solvents like dioxane, toluene, or THF, often with a small amount of water, are commonly used.[12][15] The right solvent system can improve the solubility of the reagents and facilitate the catalytic cycle.[5]
-
Temperature: Increasing the reaction temperature (e.g., to 80-120 °C) can overcome activation barriers. Microwave irradiation can also be beneficial.[5]
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[5][16]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst | • Use a fresh batch of catalyst.[17] • Switch to a more robust pre-catalyst (e.g., Buchwald palladacycles, PEPPSI-type catalysts).[16] • Ensure rigorous degassing of solvents and reagents.[5] |
| Poor substrate reactivity | • Employ more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[10][17] • Increase the reaction temperature.[5] | |
| Ineffective base | • Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][10] • Ensure the base is finely powdered and anhydrous if required. | |
| Poor Regioselectivity (Mixture of C2 and C4 isomers) | Suboptimal ligand | • For C4 selectivity, try bulky NHC ligands like IPr.[1][7] • For C2 selectivity, use traditional phosphine ligands like PPh₃ with a higher ligand-to-palladium ratio.[1] |
| Reaction conditions | • Screen different solvents and temperatures, as these can influence selectivity. | |
| Formation of Di-arylated Product | Excess boronic acid | • Use a stoichiometric amount or only a slight excess (1.1-1.2 eq.) of the boronic acid.[9] |
| Prolonged reaction time | • Monitor the reaction by TLC or LC-MS and stop it upon consumption of the starting material. | |
| Highly active catalyst system | • Consider a less active catalyst or lower the reaction temperature. | |
| Significant Side Products | Protodeboronation of boronic acid | • Use anhydrous solvents and reagents.[5] • Consider using a more stable boronic ester (e.g., pinacol ester).[5][6] |
| Hydrodehalogenation of starting material | • This can be promoted by certain bases and solvents (e.g., alkoxides in alcoholic solvents).[3] • Try a weaker inorganic base like K₂CO₃ or use an aprotic solvent.[3] | |
| Homocoupling of boronic acid | • Ensure the reaction is rigorously degassed to remove oxygen.[5] |
Data Presentation: Reaction Conditions for Suzuki Coupling of Dihalopyridines
The following tables summarize typical reaction conditions for the Suzuki coupling of dihalopyridines, which can serve as a starting point for the optimization of this compound coupling.
Table 1: Catalyst Systems for Suzuki Coupling of Bromopyridines [10]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 |
Table 2: Conditions for Selective Mono- vs. Di-arylation of 2,6-Dibromopyridine [9]
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Predominant Product |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | Di-arylated |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated |
Experimental Protocols
General Protocol for Suzuki Coupling of a Dihalopyridine
This protocol is a general starting point and should be optimized for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[9]
-
In a separate vial, dissolve the palladium precursor and the ligand in a small amount of the degassed solvent.
-
Add the catalyst solution to the Schlenk flask via syringe under a positive pressure of inert gas.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for optimizing Suzuki coupling of this compound.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
common side reactions with 2,4-Dibromonicotinaldehyde
Welcome to the technical support center for 2,4-Dibromonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, reaction optimization, and troubleshooting common issues encountered during the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected reactive sites on this compound?
A1: this compound has two primary reactive sites. The aldehyde group at the 3-position is susceptible to nucleophilic attack and oxidation/reduction. The bromine atoms at the 2- and 4-positions on the pyridine ring can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly the bromine at the 2-position which is activated by the ring nitrogen.
Q2: What are common side reactions to anticipate when using this compound in a reaction?
A2: Common side reactions can be categorized by the reactive site:
-
Aldehyde Group:
-
Over-reduction: Reduction of the aldehyde to the corresponding alcohol (2,4-Dibromopyridin-3-yl)methanol is a common side reaction if the reducing agent is too strong or if reaction conditions are not carefully controlled.[1]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2,4-Dibromonicotinic acid), especially in the presence of air or oxidizing reagents.
-
Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an α-hydrogen, such as this compound, can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.
-
-
Pyridine Ring:
-
Substitution of Bromine: The bromine atoms, particularly at the 2-position, can be displaced by strong nucleophiles. This can lead to a mixture of products if the desired reaction is at the aldehyde.
-
Ring Opening/Degradation: Under harsh acidic or basic conditions, the pyridine ring may become susceptible to degradation.
-
Q3: How can I minimize the formation of the corresponding carboxylic acid during a reaction?
A3: To minimize oxidation of the aldehyde to the carboxylic acid, it is crucial to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). Using freshly distilled, oxygen-free solvents can also help. If the reaction involves basic conditions, be mindful of the potential for air oxidation.
Q4: Is the compound stable to prolonged heating?
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| TLC/LC-MS shows significant starting material remaining. | Incomplete reaction. | Extend the reaction time. Increase the reaction temperature incrementally. Ensure proper stoichiometry of reagents. |
| Deactivated catalyst (if applicable). | Use fresh catalyst. Ensure the reaction is free of catalyst poisons (e.g., sulfur compounds). | |
| Multiple new spots/peaks are observed. | Formation of side products. | Re-evaluate the reaction conditions (temperature, solvent, base/acid). See below for specific side reaction troubleshooting. Purify the starting material to remove any impurities that might be catalyzing side reactions. |
| Desired product is isolated, but the mass balance is low. | Product might be lost during workup or purification. | Optimize the extraction and purification protocol. Consider alternative purification methods (e.g., crystallization vs. chromatography). |
Issue 2: Formation of an Unexpected Byproduct
| Observed Byproduct | Potential Side Reaction | Troubleshooting Steps |
| (2,4-Dibromopyridin-3-yl)methanol | Over-reduction of the aldehyde. | Use a milder reducing agent (e.g., NaBH4 instead of LiAlH4). Carefully control the stoichiometry of the reducing agent. Perform the reaction at a lower temperature.[1] |
| 2,4-Dibromonicotinic acid | Oxidation of the aldehyde. | Run the reaction under an inert atmosphere. Use degassed solvents. Avoid prolonged exposure to air during workup. |
| A mixture of mono- and di-substituted products on the pyridine ring. | Nucleophilic aromatic substitution (SNAr) of one or both bromine atoms. | Use a less nucleophilic reagent if possible. Lower the reaction temperature. Consider protecting the aldehyde group if it is not the intended reaction site. |
| A dark, tar-like substance. | Polymerization or decomposition. | Lower the reaction temperature. Decrease the reaction time. Ensure the absence of strong acids or bases that could catalyze polymerization. |
Experimental Protocols
General Protocol for a Reductive Amination using this compound
This protocol outlines a general procedure for the reductive amination of this compound with a primary amine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of this step can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Step-by-step workflow for a typical reductive amination experiment.
References
Technical Support Center: Purification of Products from 2,4-Dibromonicotinaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2,4-dibromonicotinaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of reaction products.
Troubleshooting Guides & FAQs
This section is divided by common cross-coupling reactions performed with this compound, addressing specific purification challenges for each.
Suzuki-Miyaura Coupling
Question 1: My primary product from a Suzuki-Miyaura coupling with this compound is the 2-aryl-4-bromonicotinaldehyde, but it is co-eluting with my starting material on silica gel chromatography. How can I improve the separation?
Answer:
Co-elution of the product and starting material is a common issue when their polarities are similar. Here are several strategies to improve separation:
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Optimize the Eluent System: A systematic approach to solvent system selection is crucial.
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Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[1]
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If separation is still poor, try alternative solvent systems. A mixture of dichloromethane and methanol can be effective for polar compounds. For pyridine derivatives, which are basic, adding a small amount of triethylamine (0.1-1%) to the eluent can deactivate the acidic silica gel and reduce peak tailing, potentially improving separation.
-
Consider a three-component eluent system, such as hexane/dichloromethane/ethyl acetate, to fine-tune the polarity.
-
-
Adjust the Stationary Phase:
-
If using silica gel, consider switching to a different grade (e.g., a smaller particle size for higher resolution).
-
For basic compounds like pyridine derivatives, using neutral or basic alumina as the stationary phase can prevent strong interactions with the acidic silanol groups of silica gel, leading to better separation.[2]
-
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite and then load the dry powder onto the column. This can lead to sharper bands and improved resolution.
Question 2: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of my boronic acid. How can I minimize this and remove it during purification?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[3]
-
Minimizing Formation:
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Purification:
-
Homocoupling products are typically non-polar. They can often be separated from the more polar nicotinaldehyde derivative by column chromatography. Using a gradient elution, starting with a non-polar eluent (e.g., 100% hexanes) and gradually increasing the polarity, should elute the non-polar homocoupling product first.
-
Recrystallization can also be effective if a suitable solvent system is found where the solubility of the desired product and the homocoupling byproduct are significantly different.
-
Sonogashira Coupling
Question 1: My Sonogashira reaction with this compound is not going to completion, and I have a mixture of starting material, the desired 4-alkynyl-2-bromonicotinaldehyde, and what appears to be the di-substituted product. How do I purify the mono-substituted product?
Answer:
Achieving selective mono-alkynylation can be challenging. The purification of the desired mono-substituted product from the reaction mixture can be achieved by:
-
Column Chromatography: This is the most effective method for separating the components of your reaction mixture. The polarity of the compounds will generally follow this trend (from least to most polar): di-substituted product < mono-substituted product < this compound.
-
A gradient elution on silica gel, starting with a low polarity eluent (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the ethyl acetate concentration, should allow for the separation of these compounds.[4]
-
-
Reaction Optimization: To improve the yield of the mono-substituted product in future reactions, consider the following:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne.
-
Lower Reaction Temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) can favor mono-substitution.[5] Higher temperatures often lead to di-substitution.
-
Question 2: I am getting a significant amount of the Glaser coupling (alkyne homocoupling) byproduct in my Sonogashira reaction. How can I prevent its formation and remove it?
Answer:
Glaser coupling is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.[5]
-
Prevention:
-
Strictly Anaerobic Conditions: Oxygen is a major contributor to Glaser coupling. Ensure all reagents and the reaction setup are rigorously deoxygenated.[5]
-
Minimize Copper Catalyst: Use the lowest effective concentration of the copper(I) co-catalyst.[5]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low and minimize homocoupling.
-
-
Removal:
-
The alkyne dimer is typically much less polar than the desired product. It can usually be easily removed by flash column chromatography.
-
In some cases, trituration with a non-polar solvent like hexanes can be used to wash away the non-polar dimer from the more polar product.
-
Buchwald-Hartwig Amination
Question 1: After performing a Buchwald-Hartwig amination on this compound, my product is difficult to purify by column chromatography due to streaking. What can I do?
Answer:
Streaking of basic compounds like aminopyridines on silica gel is a common problem due to the interaction with acidic silanol groups.
-
Column Chromatography with Additives: Add a small amount of a basic modifier to your eluent. Triethylamine (0.5-1%) is commonly used to neutralize the silica gel and improve the chromatography of basic compounds.
-
Use of Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Acid-Base Extraction: If your product is sufficiently basic, an acid-base extraction can be a highly effective purification step.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free amine.
-
Extract your product back into an organic solvent.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
Question 2: My Buchwald-Hartwig reaction is giving me a complex mixture of mono- and di-aminated products. How can I favor the mono-amination and purify the desired product?
Answer:
Controlling the selectivity of amination on a di-substituted pyridine can be challenging.
-
Favoring Mono-amination:
-
Stoichiometry: Use a controlled amount of the amine nucleophile (e.g., 1.0-1.2 equivalents).
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity for mono-substitution.
-
-
Purification:
-
Column Chromatography: The di-aminated product is typically more polar than the mono-aminated product. A gradient elution from a less polar to a more polar solvent system on silica gel (with a triethylamine additive) or alumina should allow for their separation.
-
Recrystallization: If the mono-aminated product is a solid, recrystallization can be a very effective method for purification. Careful screening of solvents is required to find a system where the solubilities of the mono- and di-aminated products differ significantly.
-
Data Presentation
Table 1: Typical Column Chromatography Conditions for Purification of 2,4-Disubstituted Nicotinaldehyde Derivatives
| Reaction Type | Product Type | Stationary Phase | Typical Eluent System(s) | Reference(s) |
| Suzuki-Miyaura | 2-Aryl-4-bromonicotinaldehyde | Silica Gel | Hexane/Ethyl Acetate (gradient) | [1] |
| Sonogashira | 4-Alkynyl-2-bromonicotinaldehyde | Silica Gel | Petroleum Ether/Ethyl Acetate (e.g., 5:1) | [4] |
| Buchwald-Hartwig | 4-Amino-2-bromonicotinaldehyde | Silica Gel | Dichloromethane/Methanol (gradient) with 0.5% Triethylamine | - |
| Buchwald-Hartwig | 4-Amino-2-bromonicotinaldehyde | Alumina (neutral or basic) | Hexane/Ethyl Acetate (gradient) | [2] |
Table 2: Suggested Recrystallization Solvents for 2,4-Disubstituted Nicotinaldehyde Derivatives
| Product Type | Potential Recrystallization Solvent(s) | Comments | Reference(s) |
| 2-Aryl-4-bromonicotinaldehyde | Ethanol, Isopropanol, Acetone/Water, Toluene | Solvent choice is highly dependent on the nature of the aryl substituent. | [6] |
| 4-Alkynyl-2-bromonicotinaldehyde | Diethyl Ether/Pentane, Dichloromethane/Hexane | Often requires a two-solvent system for effective crystallization. | [7] |
| 4-Amino-2-bromonicotinaldehyde | Ethyl Acetate/Hexane, Ethanol/Water | The polarity of the amine will influence the optimal solvent system. | [6] |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane). Alternatively, for better resolution, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start the elution with the least polar solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: General experimental workflow from reaction to pure product.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Improving Yields in Reactions Involving 2,4-Dibromonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromonicotinaldehyde. The following sections address common challenges and provide guidance on improving yields in key cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in reactions with this compound can stem from several factors. The pyridine nitrogen can coordinate to and inhibit the palladium catalyst. The electronic nature of the pyridine ring and the presence of the aldehyde group can also lead to side reactions. Key issues include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, reducing its activity.
-
Side Reactions of the Aldehyde Group: The aldehyde is susceptible to reduction to an alcohol, or reaction with nucleophiles (e.g., amines in Buchwald-Hartwig reactions to form imines).[1]
-
Regioselectivity Issues: In mono-substitution reactions, achieving selectivity for either the C2 or C4 position can be challenging.
-
Homocoupling: Self-coupling of the starting materials can occur, consuming reagents and reducing the yield of the desired product.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and lost before cross-coupling occurs.
Q2: Which bromine on this compound is more reactive in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira, the bromine at the C2 position of the pyridine ring is generally more reactive than the bromine at the C4 position.[2] This is attributed to the electronic properties of the pyridine ring, where the C2 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.[3] This inherent difference in reactivity can be exploited to achieve regioselective mono-functionalization.
Q3: Should I protect the aldehyde group on this compound before performing a cross-coupling reaction?
A3: Protecting the aldehyde group is a highly recommended strategy to improve yields and avoid side reactions, especially under basic or high-temperature conditions. The aldehyde group is prone to reduction or reaction with nucleophiles.[1][4] Converting the aldehyde to an acetal is a common and effective protection strategy. However, with the development of milder reaction conditions and more robust catalyst systems, it is sometimes possible to achieve good yields without protection. It is advisable to first attempt the reaction under mild conditions and consider a protection strategy if significant side reactions are observed.
Q4: What are the best practices for setting up a cross-coupling reaction with this compound to maximize yield?
A4: To maximize your yield, consider the following:
-
Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and side reactions.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
High-Purity Reagents: Use high-purity starting materials, catalysts, and ligands.
-
Appropriate Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent may be necessary depending on the specific reaction.
-
Monitoring the Reaction: Track the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product and/or formation of side products.
| Observation | Potential Cause | Troubleshooting Steps |
| Starting material remains | Inefficient catalyst system or catalyst inhibition. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium and prevent pyridine coordination. - Increase reaction temperature. - Screen different palladium precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). |
| Protodebromination (loss of bromine) | The catalytic cycle is slow, allowing for side reactions. | - Use a more active catalyst system. - Ensure strictly anhydrous conditions. |
| Homocoupling of boronic acid | Presence of oxygen or inappropriate base. | - Thoroughly degas all solvents and reagents. - Use a milder base (e.g., K₂CO₃, CsF). |
| Formation of the corresponding alcohol | Reduction of the aldehyde group. | - Protect the aldehyde as an acetal before the coupling reaction. - Use milder reaction conditions (lower temperature, weaker base). |
| Low conversion | Poor solubility of reagents. | - Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).[5] |
Sonogashira Coupling
Issue: Low yield of the alkynylated product.
| Observation | Potential Cause | Troubleshooting Steps |
| Homocoupling of the alkyne (Glaser coupling) | Presence of oxygen, inappropriate copper source, or high temperature. | - Ensure the reaction is run under a strictly inert atmosphere. - Use a reliable source of CuI. - Run the reaction at the lowest effective temperature.[6] |
| Decomposition of starting material | Harsh reaction conditions. | - Use a milder base (e.g., Et₃N, DIPEA). - Lower the reaction temperature. |
| No reaction or slow conversion | Inactive catalyst. | - Use a fresh palladium catalyst and CuI. - Consider a copper-free Sonogashira protocol with a more active palladium/ligand system. |
| Formation of di-alkynylated product in a mono-alkynylation attempt | High reactivity of the second bromine after the first coupling. | - Use a slight excess of this compound. - Carefully monitor the reaction and stop it once the mono-substituted product is maximized. |
Buchwald-Hartwig Amination
Issue: Low yield of the aminated product.
| Observation | Potential Cause | Troubleshooting Steps |
| Imine formation | Reaction of the amine with the aldehyde group. | - Protect the aldehyde as an acetal. - Use an ammonia surrogate (e.g., benzophenone imine) followed by hydrolysis if a primary amine is desired.[7] |
| Low conversion | Catalyst inhibition by the pyridine nitrogen or the amine substrate. | - Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[8][9] - Screen different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). |
| Hydrodehalogenation | Side reaction competing with C-N bond formation. | - Optimize the ligand and base combination. - Lower the reaction temperature. |
Data Presentation
The following tables summarize typical reaction conditions and yields for cross-coupling reactions of substrates analogous to this compound. Note that yields can be highly substrate-dependent and optimization is often required.
Table 1: Suzuki-Miyaura Coupling of Dihalo-pyridines/aldehydes
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | TlOH | Toluene | 25 | 85 (C2-selective) | [2] |
| 2,4-Dibromopyridine | (E)-Styrylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane | 25 | 90 (C2-selective) | [2] |
| 5-Bromo-2-tosyloxynicotinaldehyde | Pyridin-3-ylboronic acid | Pd(dba)₂ / PCy₃·HBF₄ | K₂CO₃ | THF/H₂O | 80 | 85 | [5] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 75 (one-pot double coupling) | [10] |
Table 2: Sonogashira Coupling of Dihalo-pyridines/aldehydes
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | High | [11] |
| 2,4-Dibromofuran | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 85 (C2-selective) | [12] |
| Aryl Halide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | THF | RT | 89 | [6] |
Table 3: Buchwald-Hartwig Amination of Bromopyridines
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / X-Phos | K₂CO₃ | t-BuOH | 100 | 95 | [13] |
| 2-Bromopyridine | n-Butylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 92 | [14] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | 90 (selective at C6) |
Experimental Protocols
The following are generalized protocols adapted from literature for analogous substrates. These should be considered starting points and may require optimization for this compound.
Protocol 1: Acetal Protection of this compound
-
To a solution of this compound (1.0 eq) in toluene (0.2 M) are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous NaHCO₃, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the protected aldehyde, which can often be used in the next step without further purification.
Protocol 2: Regioselective Suzuki-Miyaura Coupling (C2-selective)
-
To an oven-dried Schlenk flask under an inert atmosphere, add the acetal-protected this compound (1.0 eq), the arylboronic acid (1.1 eq), and a base such as K₃PO₄ (2.0 eq).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Deprotect the acetal using standard acidic conditions to yield the final product.
Protocol 3: Regioselective Sonogashira Coupling (C2-selective)
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Add acetal-protected this compound (1.0 eq) and an anhydrous solvent (e.g., THF or DMF).
-
Add the base (e.g., Et₃N or DIPEA, 2-3 eq) and the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotect the acetal to obtain the final product.
Visualizations
Caption: Workflow for reactions involving this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Suzuki Reactions of 2,4-Dibromonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing homocoupling and other side reactions in the Suzuki-Miyaura cross-coupling of 2,4-Dibromonicotinaldehyde.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Boronic Acid Observed
Symptoms:
-
Formation of a symmetrical biaryl byproduct derived from the boronic acid.
-
Reduced yield of the desired 2-aryl-4-bromonicotinaldehyde or 4-aryl-2-bromonicotinaldehyde.
-
Complicated purification of the final product.
Root Causes and Solutions:
Homocoupling of boronic acids in Suzuki reactions is primarily driven by two mechanisms: oxygen-mediated and Palladium(II)-mediated pathways. The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[1] Similarly, if a Pd(II) salt is used as a precatalyst, it can directly promote homocoupling before being reduced to the active Pd(0) species.[1]
Troubleshooting Workflow for Homocoupling:
References
preventing debromination of 2,4-Dibromonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired debromination of 2,4-Dibromonicotinaldehyde during various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound?
A1: Debromination is an undesired side reaction where one or both bromine atoms on the this compound molecule are replaced by a hydrogen atom. This leads to the formation of 2-bromo-3-formylpyridine, 4-bromo-3-formylpyridine, or 3-formylpyridine as byproducts, reducing the yield of the desired product and complicating purification.
Q2: Which bromine atom on this compound is more susceptible to reaction and potential debromination?
A2: The bromine atom at the C2 position is generally more reactive than the bromine at the C4 position in palladium-catalyzed cross-coupling reactions.[1] This is due to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electrophilic and thus more susceptible to oxidative addition to the palladium catalyst. The electron-withdrawing aldehyde group at the C3 position further influences the electronic properties of the ring.
Q3: What are the common causes of debromination during reactions with this compound?
A3: Several factors can promote debromination:
-
Catalyst Activity: Highly active palladium catalysts can sometimes favor debromination.
-
Hydride Sources: The presence of hydride donors in the reaction mixture, such as certain solvents (e.g., alcohols, DMF), bases (e.g., amine bases), or even water, can lead to the replacement of bromine with hydrogen.[2]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand used with the palladium catalyst significantly impact the reaction outcome. Less bulky ligands may not effectively promote the desired cross-coupling over debromination.[3]
-
Base Selection: The choice and strength of the base are critical. Some bases can act as hydride sources or promote side reactions.[2]
-
Temperature: Higher reaction temperatures can increase the rate of debromination.[2]
Q4: How does the aldehyde functional group affect the stability and reactivity of this compound?
A4: The aldehyde group is strongly electron-withdrawing, which enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.[2] While this can be beneficial for certain reactions, the aldehyde group itself can undergo side reactions under typical cross-coupling conditions, such as reduction to an alcohol or condensation with amine nucleophiles to form imines.[4] Therefore, reaction conditions must be chosen carefully to be compatible with the aldehyde functionality, or the aldehyde may need to be protected as an acetal.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of 2-bromo-3-formylpyridine or 4-bromo-3-formylpyridine as major byproducts.
-
Low yield of the desired biaryl product.
-
Complex crude reaction mixture as observed by TLC or LC-MS.
Troubleshooting Workflow:
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 2,4-Dibromonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2,4-Dibromonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which bromine on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The bromine atom at the 2-position (C2-Br) is generally more reactive than the bromine at the 4-position (C4-Br). This is due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring, which makes the C2 position more susceptible to oxidative addition by the palladium catalyst.[1][2] This inherent reactivity difference allows for selective mono-functionalization at the C2-position under carefully controlled reaction conditions.
Q2: How can I achieve selective mono-coupling at the C2-position?
A2: To achieve selective mono-arylation, mono-alkynylation, or mono-amination at the C2-position, it is crucial to use a 1:1 stoichiometry of your coupling partner to this compound. Lowering the reaction temperature and using a catalyst system known for high reactivity and selectivity can also favor mono-substitution. For instance, in Suzuki couplings, using bulky, electron-rich phosphine ligands can enhance selectivity.[3]
Q3: Is it possible to achieve coupling at the C4-position?
A3: While the C2-position is electronically favored, coupling at the C4-position is possible. Some studies on dihalopyridines have shown that atypical C4-selectivity can be achieved by modifying the ligand-to-palladium ratio or by using specific ligand-free conditions.[3] For instance, with 2,4-dibromopyridine, using a PPh₃:Pd(OAc)₂ ratio of ≤2.5:1 has been shown to favor C4-selectivity.[3]
Q4: What are the most common palladium catalysts for coupling with bromopyridines?
A4: For Suzuki-Miyaura couplings, common catalyst precursors include Pd(OAc)₂ and Pd₂(dba)₃, often used with phosphine ligands like SPhos, XPhos, and RuPhos.[4] For Sonogashira couplings, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are frequently used, often with a copper(I) co-catalyst.[5][6] In Buchwald-Hartwig aminations, catalyst systems often employ Pd(OAc)₂ or a pre-catalyst like a palladacycle, in combination with bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos.[7][8]
Q5: What is the role of the base in these coupling reactions?
A5: The base plays a critical role in the catalytic cycle. In Suzuki-Miyaura reactions, the base activates the boronic acid for transmetalation.[9] For Sonogashira couplings, the base deprotonates the terminal alkyne to form the reactive acetylide.[10] In Buchwald-Hartwig aminations, the base facilitates the deprotonation of the amine and the subsequent reductive elimination step.[11][12] The choice of base can significantly impact reaction yield and selectivity.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst | - Use a fresh batch of palladium precursor and ligand.- Consider using a pre-formed catalyst. |
| Inefficient activation of boronic acid | - Use a stronger base (e.g., Cs₂CO₃, K₃PO₄).- Ensure anhydrous conditions if using a base that is sensitive to water. | |
| Dehalogenation of starting material | - Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reductive elimination over dehalogenation.[13]- Use a milder base or lower the reaction temperature. | |
| Poor regioselectivity (mixture of C2 and C4 coupling) | Reaction conditions favoring C4 coupling | - Maintain a 1:1 stoichiometry of reactants for mono-coupling.- Use a higher ligand-to-palladium ratio (e.g., PPh₃:Pd > 3:1) to favor C2 selectivity.[3] |
| Formation of homo-coupled biaryl product | Oxidative homo-coupling of the boronic acid | - Thoroughly degas the reaction mixture to remove oxygen.- Use a milder base. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst | - Use a fresh palladium catalyst and copper(I) co-catalyst.- Ensure the phosphine ligand has not been oxidized. |
| Insufficiently basic conditions | - Use a stronger amine base (e.g., diisopropylamine, Et₃N).[10]- The base can sometimes be used as the solvent to increase its concentration.[10] | |
| Glaser coupling (homo-coupling of the alkyne) | - Exclude oxygen from the reaction mixture by thorough degassing.- Consider using copper-free Sonogashira conditions.[14] | |
| Decomposition of the aldehyde functionality | High reaction temperature or strong base | - Attempt the reaction at room temperature, as Sonogashira couplings can often proceed under mild conditions.[15]- Use a milder base if possible. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst system | - Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[7][8]- Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Inappropriate base | - Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are often required.[16]- For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures. | |
| Poor regioselectivity | - For selective mono-amination at C2, use a 1:1 stoichiometry of the amine.- Lowering the temperature may improve selectivity. Studies on 2,4-dichloropyridine have shown high C2 selectivity with a Xantphos-based catalyst.[17] | |
| Side reaction with the aldehyde group | Nucleophilic attack by the amine | - Protect the aldehyde group as an acetal before the coupling reaction, followed by deprotection. |
Data Presentation
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 | [4] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 80 | 92 | [18] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 88 | [19] |
Table 2: Catalyst Systems for Sonogashira Coupling of Bromopyridines
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 72-96 | [6][20] |
| PdCl₂(PPh₃)₂ | CuI | - | Diisopropylamine | THF | RT | 89 | [10] |
| [DTBNpP]Pd(crotyl)Cl | - | - | TMP | DMSO | RT | up to 97 | [14] |
Table 3: Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | High | [21] |
| BrettPhos Pd G4 | BrettPhos | K₃PO₄ | t-BuOH | 100 | High | [7] |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 100 | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C2-Position
Materials:
-
This compound
-
Arylboronic acid (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, and the base to a dry reaction vessel.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining solvent to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling at the C2-Position
Materials:
-
This compound
-
Terminal alkyne (1.0-1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, diisopropylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.[22]
-
Add this compound and the anhydrous solvent.[22]
-
Add the base and the terminal alkyne.[22]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.[22]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[22]
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).[22]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[22]
-
Purify the crude product by column chromatography on silica gel.[22]
Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination at the C2-Position
Materials:
-
This compound
-
Amine (1.0-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) or a pre-catalyst (e.g., BrettPhos Pd G4, 1-5 mol%)
-
Phosphine ligand (e.g., BrettPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox, charge a dry reaction vessel with the palladium catalyst, ligand (if not using a pre-catalyst), and base.
-
Add this compound and the amine to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dibromonicotinaldehyde
Disclaimer: The following information is based on established principles of organic chemistry, particularly concerning palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. While tailored to 2,4-Dibromonicotinaldehyde, specific experimental data for this compound is limited in publicly available literature. The provided protocols and data are illustrative and based on analogous systems.
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types anticipated for this compound, and how does the solvent influence them?
A1: this compound is primed for two major classes of reactions: palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Heck) and nucleophilic aromatic substitution (SNAr). The solvent plays a critical role in both, influencing reaction rates, yields, and selectivity by stabilizing intermediates, solvating reagents, and affecting catalyst activity.
Q2: Which bromine atom on this compound is more reactive in cross-coupling reactions?
A2: Based on studies of similar compounds like 2,4-dibromopyridine, the bromine at the 2-position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This allows for potential regioselective mono-functionalization at the C2-position under carefully controlled conditions.
Q3: How do polar protic and polar aprotic solvents affect nucleophilic aromatic substitution (SNAr) reactions with this compound?
A3: In SNAr reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred.[2] They solvate the cation of the nucleophile's salt but leave the anionic nucleophile "naked" and more reactive. Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its reactivity, often leading to slower reactions.[2]
Q4: My Suzuki coupling reaction is giving a low yield. Could the solvent be the issue?
A4: Yes, the solvent is a critical parameter. Low yields in Suzuki couplings can result from poor solubility of reagents, catalyst deactivation, or competing side reactions like protodeboronation of the boronic acid.[3][4] A common solvent system is a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) with an aqueous base.[5] If solubility is an issue, switching to a more polar solvent like DMF might help. However, ensure the chosen solvent is anhydrous if protodeboronation is a concern.[6]
Q5: I am observing significant debromination in my cross-coupling reaction. How can I mitigate this?
A5: Debromination, the replacement of a bromine atom with hydrogen, can be a significant side reaction, often promoted by the formation of palladium-hydride species. This can be influenced by the solvent and base combination.[7] Using anhydrous solvents and switching to a milder, non-coordinating base like K₃PO₄ or Cs₂CO₃ can help minimize this side reaction.[7] Additionally, lowering the reaction temperature may also improve selectivity.[7]
Troubleshooting Guides
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling
| Symptom | Potential Cause | Recommended Solution |
| No or minimal product formation. | Catalyst Inactivity: The Pd(0) active species is not forming or has been deactivated by oxygen. | Ensure thorough degassing of your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[8] Use a fresh, high-quality palladium source or a more stable pre-catalyst.[9] |
| Poor Solubility of Reagents: Reactants are not sufficiently dissolved in the chosen solvent. | Switch to a more polar solvent system. For Suzuki reactions, a mixture of dioxane/water or toluene/water is common.[5] For more polar substrates, consider DMF or acetonitrile.[3][10] | |
| Incorrect Solvent/Base Combination: The chosen base may not be soluble or effective in the selected solvent. | For Suzuki reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used with aqueous solvent mixtures.[6] For Sonogashira, an amine base like triethylamine or diisopropylamine is common and can sometimes act as the solvent.[11][12] |
Issue 2: Formation of Side Products
| Symptom | Potential Cause | Recommended Solution |
| Significant amount of homocoupled product from the coupling partner (e.g., boronic acid in Suzuki). | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. | Rigorously degas all solvents and reagents before use.[8] |
| High Temperature: Elevated temperatures can sometimes favor side reactions. | Try running the reaction at a lower temperature for a longer duration. | |
| Debromination of this compound. | Formation of Palladium-Hydride Species: Often promoted by certain bases and solvents. | Use anhydrous solvents. Switch to a weaker, non-coordinating base such as K₃PO₄ or Cs₂CO₃.[7] |
| Formation of di-substituted product when mono-substitution is desired. | Reaction Conditions Too Forcing: High temperature or long reaction times can lead to the second coupling event. | Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it after the consumption of the starting material. Use a slight excess (1.0-1.2 equivalents) of the coupling partner. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol is a representative procedure for the selective coupling at the more reactive 2-position.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[6]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[7]
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a typical SNAr reaction, which is expected to occur preferentially at the C2-position due to the activating effect of the adjacent nitrogen and the aldehyde group.
-
Reaction Setup: To a vial, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables present hypothetical, illustrative data on the effect of different solvents on the yield of a Suzuki coupling and an SNAr reaction with this compound, based on general principles and data from similar systems.
Table 1: Hypothetical Solvent Effects on the Yield of a Suzuki Coupling Reaction
Reaction: this compound + Phenylboronic Acid -> 4-Bromo-2-phenylnicotinaldehyde
| Solvent System (v/v) | Base | Temperature (°C) | Hypothetical Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 80 | 85 | Good general-purpose system.[7] |
| Toluene / H₂O (4:1) | K₂CO₃ | 90 | 78 | Another common biphasic system. |
| Acetonitrile / H₂O (4:1) | Cs₂CO₃ | 80 | 82 | Suitable for more polar substrates.[3] |
| DMF | K₃PO₄ | 80 | 65 | Anhydrous conditions may reduce protodeboronation but can lead to solubility issues with the base. |
| THF / H₂O (4:1) | K₂CO₃ | 65 (reflux) | 70 | Lower boiling point may require longer reaction times. |
Table 2: Hypothetical Solvent Effects on the Yield of an SNAr Reaction
Reaction: this compound + Morpholine -> 4-Bromo-2-morpholinonicotinaldehyde
| Solvent | Base | Temperature (°C) | Hypothetical Yield (%) | Notes |
| DMSO | K₂CO₃ | 60 | 92 | Highly polar aprotic solvent, excellent for SNAr.[2] |
| DMF | K₂CO₃ | 60 | 88 | Another effective polar aprotic solvent.[2] |
| Acetonitrile | K₂CO₃ | 60 | 75 | Less polar than DMF/DMSO, may result in slower reaction. |
| Ethanol | K₂CO₃ | 60 | 35 | Protic solvent solvates the nucleophile, reducing its reactivity and leading to lower yield. |
| Toluene | K₂CO₃ | 60 | <10 | Nonpolar solvent, poor for SNAr due to low solubility of reagents and poor stabilization of the intermediate. |
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Logical relationships of solvent effects on reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Low Reactivity of 2,4-Dibromonicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2,4-Dibromonicotinaldehyde in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: The reactivity of this compound in common cross-coupling reactions is influenced by several factors:
-
Electronic Effects: The pyridine ring is electron-deficient, which can disfavor the oxidative addition step in palladium-catalyzed couplings. Additionally, the aldehyde group is an electron-wielding group, further deactivating the ring towards electrophilic attack.
-
Positional Reactivity: The bromine atoms are located at positions 2 and 4. The reactivity of these positions can be different, potentially leading to issues with regioselectivity. In many pyridine systems, the 2-position is more reactive in palladium-catalyzed reactions.
-
Aldehyde Interference: The aldehyde group can participate in side reactions under the conditions typically employed for cross-coupling, such as high temperatures and the presence of bases and nucleophiles. This can lead to the formation of byproducts and reduced yields of the desired product.
Q2: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A2: Common side reactions involving the aldehyde group include:
-
Reduction: The aldehyde can be reduced to the corresponding alcohol.
-
Reaction with Nucleophiles: In reactions like the Buchwald-Hartwig amination, the amine nucleophile can react with the aldehyde to form an imine.
-
Decomposition: At elevated temperatures, decomposition of the starting material or product can occur.
To mitigate these side reactions, protection of the aldehyde group as an acetal is a common and effective strategy.
Q3: Which bromine (at C2 or C4) is more reactive in cross-coupling reactions?
A3: For dihalopyridines, the relative reactivity of the halogen positions is influenced by electronic and steric factors. In the case of 2,4-dihalopyridines, the C2 position is generally more susceptible to oxidative addition to a palladium(0) catalyst. This preferential reactivity allows for regioselective mono-functionalization at the C2 position under carefully controlled conditions.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound.
Suzuki Coupling
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Screen different palladium catalysts and ligands. For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective. |
| Inefficient Transmetalation | The choice of base is critical. Try screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely ground and anhydrous. |
| Poor Solubility | Ensure all reagents are fully dissolved. A co-solvent system (e.g., dioxane/water, toluene/water) may be necessary. |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. Run the reaction under an inert atmosphere. |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Reduction of Aldehyde)
| Potential Cause | Troubleshooting Step |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Aldehyde Reactivity | Protect the aldehyde group as an acetal (e.g., using ethylene glycol) prior to the coupling reaction. The acetal can be removed under acidic conditions after the coupling is complete. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. |
Buchwald-Hartwig Amination
Issue 1: Incomplete Conversion or Low Yield
| Potential Cause | Troubleshooting Step |
| Inappropriate Ligand | The choice of ligand is crucial for C-N bond formation. Screen bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[1] |
| Base Incompatibility | Strong bases like NaOt-Bu are very effective but can be incompatible with the aldehyde group. Consider weaker bases like Cs₂CO₃ or K₃PO₄. |
| Catalyst Poisoning | The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using bulky ligands can help mitigate this. |
Issue 2: Imine Formation as a Major Byproduct
| Potential Cause | Troubleshooting Step |
| Reaction of Amine with Aldehyde | Protect the aldehyde group as an acetal before performing the amination. |
Sonogashira Coupling
Issue 1: Failure to Form the C-C Bond
| Potential Cause | Troubleshooting Step |
| Catalyst System Inefficiency | A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically used. Ensure both are fresh and active. |
| Insufficiently Basic Conditions | An amine base (e.g., triethylamine, diisopropylamine) is required to deprotonate the terminal alkyne. Ensure an adequate excess is used. |
Issue 2: Glaser Homocoupling of the Alkyne
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | This side reaction is promoted by oxygen. It is critical to perform the reaction under strictly anaerobic conditions. |
| Excess Copper Catalyst | Use the minimum effective amount of the copper co-catalyst. |
Experimental Protocols & Data
General Protocol for Regioselective Suzuki Coupling (at C2)
This protocol is adapted from methodologies for similar 2,4-dihalopyridine systems.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and then the palladium catalyst.
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Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Note: For complete conversion to the di-substituted product, a second equivalent of boronic acid and base can be added after the initial mono-coupling is complete, often with prolonged heating.
General Protocol for Buchwald-Hartwig Amination (with Aldehyde Protection)
Step 1: Protection of the Aldehyde
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Dissolve this compound in toluene.
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Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
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Monitor the reaction until completion.
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Cool the reaction, wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer and concentrate to obtain the protected 2,4-dibromo-3-(1,3-dioxolan-2-yl)pyridine.
Step 2: Buchwald-Hartwig Amination
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To a Schlenk tube, add the protected starting material, the desired amine (1.2 eq), a base (e.g., Cs₂CO₃, 1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous solvent (e.g., toluene or dioxane).
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Heat the mixture to 90-110 °C until the starting material is consumed.
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Cool, dilute with an organic solvent, and filter through celite.
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Wash the filtrate, dry the organic layer, and concentrate.
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Purify by column chromatography.
Step 3: Deprotection
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Dissolve the purified product in a mixture of THF and 1M HCl.
-
Stir at room temperature until the acetal is cleaved.
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Neutralize with a base and extract the product.
Quantitative Data Summary (Illustrative for Dihaloarenes)
The following table provides illustrative data for the types of yields that can be expected for cross-coupling reactions of dihaloarenes, highlighting the importance of catalyst and ligand selection. Note: This data is for analogous systems and should be used as a general guide for optimization.
| Coupling Reaction | Dihaloarene | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Suzuki | 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85% (at C4) |
| Buchwald-Hartwig | 2-Bromo-5-iodopyridine | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | >90% (at C5) |
| Sonogashira | 2,4-Dibromofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | ~80% (mono) |
Visualizations
Experimental Workflow: Suzuki Coupling
Logical Relationship: Troubleshooting Low Yield in Suzuki Coupling
Signaling Pathway: Buchwald-Hartwig Amination Catalytic Cycle
References
Technical Support Center: Synthesis of 2,4-Dibromonicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromonicotinaldehyde.
Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This guide addresses potential issues that may arise during the two-step synthesis of this compound, which proceeds via the formation of a 2,4-dichloronicotinaldehyde intermediate followed by a halogen exchange reaction.
Diagram of Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Summary of Potential Issues and Solutions
| Problem | Potential Cause | Recommended Solution | Analytical Verification |
| Step 1: Low yield of 2,4-Dichloronicotinaldehyde | Incomplete oxidation of the starting material. | Increase reaction time or temperature. Ensure efficient stirring. | TLC or GC-MS analysis of the crude reaction mixture to check for remaining starting material. |
| Degradation of starting material or product. | Ensure all reagents and solvents are anhydrous. Use freshly distilled starting materials. | NMR of the crude product to identify degradation products. | |
| Side reactions, such as over-oxidation to the carboxylic acid. | Carefully control the stoichiometry of the oxidizing agent. | IR spectroscopy to check for the presence of a broad O-H stretch characteristic of a carboxylic acid. | |
| Step 2: Incomplete Halogen Exchange | Insufficient amount of hydrogen bromide (HBr). | Ensure a continuous flow of anhydrous HBr gas through the reaction mixture. | GC-MS analysis of the crude product to determine the ratio of dichloro, bromochloro, and dibromo species. |
| Reaction temperature is too low. | Maintain the reaction temperature in the recommended range of 100-110°C. | Monitor the reaction temperature closely with a calibrated thermometer. | |
| Presence of water in the reaction medium. | Use anhydrous solvents and ensure the HBr gas is dry. | Karl Fischer titration of the solvent to determine water content. | |
| Purification: Final product is impure | Co-elution of byproducts during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. | HPLC or high-resolution GC-MS to assess the purity of the final product. |
| Inefficient removal of starting materials or intermediates. | Perform a thorough work-up procedure, including aqueous washes to remove any residual acids or salts. | NMR spectroscopy to identify and quantify impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process. The first step is the synthesis of 2,4-dichloronicotinaldehyde from a suitable precursor. The second step is a halogen exchange reaction where the chlorine atoms are replaced by bromine using anhydrous hydrogen bromide.
Q2: Why is it important to use anhydrous conditions in the halogen exchange step?
The presence of water can interfere with the halogen exchange reaction by reacting with the hydrogen bromide and potentially leading to the formation of hydroxy-pyridines or other undesired byproducts. Using anhydrous solvents and reagents is crucial for achieving a high yield of the desired this compound.
Q3: What are the expected major byproducts in this synthesis?
Potential byproducts can arise from incomplete reactions or side reactions. In the halogen exchange step, incompletely reacted intermediates such as 2-bromo-4-chloronicotinaldehyde and 4-bromo-2-chloronicotinaldehyde are common. Over-bromination leading to tribrominated species is also a possibility if the reaction conditions are not carefully controlled.
Q4: How can I monitor the progress of the halogen exchange reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (2,4-dichloronicotinaldehyde) and the appearance of the product and any intermediates.
Q5: What are the recommended purification methods for this compound?
The crude product can be purified using column chromatography on silica gel. A suitable eluent system, typically a mixture of hexane and ethyl acetate, should be determined by TLC analysis. Recrystallization from an appropriate solvent system can also be employed for further purification.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4-Dichloronicotinaldehyde (Illustrative)
This is a representative protocol and may require optimization based on available starting materials and laboratory conditions.
-
To a solution of 2,4-dichloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes.
-
Stir the resulting mixture at -78 °C for 1 hour.
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Add freshly distilled N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-dichloronicotinaldehyde.
Step 2: Synthesis of this compound via Halogen Exchange
This protocol is adapted from general procedures for halogen exchange on chloropyridines.
-
Dissolve 2,4-dichloronicotinaldehyde (1 equivalent) in an anhydrous organic solvent such as glacial acetic acid.
-
Heat the solution to 100-110 °C.
-
Bubble a steady stream of anhydrous hydrogen bromide (HBr) gas through the heated solution for 4-6 hours.
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Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography or recrystallization.
Analytical Data (Representative)
| Compound | Analytical Technique | Expected Data |
| This compound | ¹H NMR (CDCl₃) | δ ~10.3 (s, 1H, CHO), ~8.6 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~188 (CHO), ~155, ~145, ~140, ~130, ~125 | |
| GC-MS (EI) | m/z (relative intensity): ~265 (M⁺), ~263, ~236, ~184, ~105 |
Note: The exact chemical shifts and fragmentation patterns may vary depending on the solvent and the specific instrument used.
Technical Support Center: Reactions with 2,4-Dibromonicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dibromonicotinaldehyde. It addresses common challenges encountered during the scale-up of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound during storage and reaction scale-up?
A1: this compound is a solid that should be stored in a dark place under an inert atmosphere at 2-8°C[1]. Key stability concerns during scale-up include:
-
Sensitivity to Light and Air: Prolonged exposure can lead to degradation and the formation of colored impurities.
-
Thermal Stability: While generally stable at room temperature, prolonged heating at elevated temperatures during reactions can lead to decomposition or side reactions. It is crucial to establish the thermal stability profile of the compound in the specific reaction mixture.
-
pH Sensitivity: The aldehyde functional group can be sensitive to both strongly acidic and basic conditions, potentially leading to side reactions like aldol condensations or Cannizzaro reactions, especially at larger scales where localized pH changes can be more pronounced.
Q2: What are the common side reactions observed when scaling up reactions with this compound?
A2: Several side reactions can become more prominent during scale-up. These include:
-
Hydrodehalogenation: This is the replacement of a bromine atom with a hydrogen atom, leading to mono-brominated or completely debrominated impurities. This is particularly common in palladium-catalyzed reactions where a hydride source might be present[2].
-
Homocoupling: In cross-coupling reactions, the formation of a dimer of the organometallic partner or this compound can occur, reducing the yield of the desired product.
-
Aldehyde-Related Side Reactions: The aldehyde group can participate in various side reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or formation of acetals with solvent impurities.
-
Formation of Colored Impurities: The presence of residual catalysts, air, or light can lead to the formation of off-color products, complicating purification[3].
Q3: What are the key challenges in purifying products derived from this compound at a larger scale?
A3: Purification challenges during scale-up include:
-
Removal of Palladium Catalysts: Residual palladium from cross-coupling reactions can be difficult to remove completely and may require specialized scavenging agents.
-
Separation of Structurally Similar Impurities: Impurities such as mono-brominated or debrominated byproducts can have similar polarities to the desired product, making chromatographic separation difficult and costly at scale.
-
Crystallization Difficulties: The presence of impurities can inhibit crystallization or lead to the formation of oils or fine particles that are difficult to filter[3]. Developing a robust crystallization process is critical for achieving high purity on a larger scale.
Troubleshooting Guide
Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Potential Cause | Recommended Solution |
| Poor Reagent/Solvent Quality | Ensure all reagents and solvents are of high purity and anhydrous. Degas solvents thoroughly to remove oxygen, which can deactivate the catalyst. |
| Inefficient Catalyst System | Screen different palladium catalysts, ligands, and bases at the lab scale to find the optimal combination for your specific substrate. Pre-formed palladium catalysts can sometimes offer better reproducibility[2]. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Inconsistent heating on a larger scale can lead to side reactions or incomplete conversion. |
| Hydrodehalogenation Side Reaction | Minimize potential hydride sources. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases that might promote this side reaction[2]. |
Problem 2: Formation of Significant Impurities
| Potential Cause | Recommended Solution |
| Presence of Oxygen or Moisture | Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up to prevent oxidation and other side reactions. |
| Inadequate Temperature Control | Exothermic reactions can lead to temperature spikes, causing degradation or the formation of byproducts. Ensure efficient cooling and controlled addition of reagents during scale-up. |
| Incorrect Stoichiometry | Precise control of reagent stoichiometry is crucial. Inaccurate charging of materials on a larger scale can lead to an excess of one reactant, resulting in side reactions. |
| Prolonged Reaction Times | Extended reaction times, especially at elevated temperatures, can increase the formation of degradation products. Monitor the reaction closely and quench it once completion is reached. |
Problem 3: Inconsistent Results Between Batches
| Potential Cause | Recommended Solution |
| Variations in Raw Material Quality | Implement quality control checks for all incoming raw materials, including this compound, to ensure consistent purity and quality[3]. |
| Poor Process Control | Standardize all critical process parameters, such as addition rates, stirring speed, and temperature profiles, to ensure reproducibility between batches[3]. |
| Inefficient Mixing | Inadequate mixing on a larger scale can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction outcomes. Evaluate and optimize the mixing efficiency of the reactor. |
Illustrative Scale-Up Data Comparison
The following table provides a hypothetical comparison of reaction parameters and outcomes when scaling up a Suzuki coupling reaction with this compound.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Reaction Volume | 20 mL | 20 L |
| Reaction Time | 4 hours | 6 hours |
| Temperature | 80°C | 80-85°C (with monitoring) |
| Stirring Speed | 500 rpm | 250 rpm (with optimized impeller) |
| Yield | 85% | 78% |
| Purity (by HPLC) | 98% | 95% |
| Key Impurity (Hydrodehalogenation) | 1% | 3% |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a suitably sized reactor under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) to the reactor. Seal the vessel and purge with the inert gas.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1) via a cannula or pump.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reactor under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.5-3.0 equiv.)[2].
-
Reagent Addition: Add this compound (1.0 equiv.) to the reactor. Seal the vessel and evacuate and backfill with the inert gas (repeat 3 times).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe or pump, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C)[2].
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product as required.
Visualizations
Caption: A stepwise workflow for troubleshooting common scale-up issues.
Caption: A decision tree for selecting an appropriate purification method.
Caption: Common side reactions involving this compound.
References
Validation & Comparative
A Comparative Study of Halogenated Nicotinaldehydes in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic compounds is a critical step in the synthesis of novel therapeutic agents and functional materials. Halogenated nicotinaldehydes are versatile building blocks that offer multiple reaction sites for diversification. This guide provides a comparative analysis of the performance of chloro-, bromo-, and iodo-substituted nicotinaldehydes in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. This objective comparison is supported by established chemical principles and representative experimental data to facilitate informed decisions in synthetic strategy.
Reactivity Trends and Mechanistic Considerations
The reactivity of halogenated nicotinaldehydes in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds undergo this step more readily, leading to higher overall reaction rates. The established order of reactivity for halogens is a fundamental principle that governs the selection of substrates and the optimization of reaction conditions: Iodo > Bromo > Chloro .[1][2][3][4]
Consequently, iodonicotinaldehydes are generally the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.[1] Bromonicotinaldehydes offer a balance of reactivity and stability, making them widely used starting materials.[4] Chloronicotinaldehydes are the most challenging substrates due to the strength of the C-Cl bond, typically necessitating more advanced catalyst systems with electron-rich and bulky ligands, higher temperatures, and longer reaction times to achieve comparable yields.[2][4]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The higher reactivity of iodo- and bromonicotinaldehydes allows for more facile coupling compared to their chloro-substituted counterparts.
While a direct side-by-side experimental comparison of a full series of halogenated nicotinaldehydes under identical Suzuki coupling conditions is not extensively documented, performance comparisons can be extrapolated from well-established principles and data from similar substrates.[1]
| Substrate Position | Halogen | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5- | Iodo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 | [1] (extrapolated) |
| 5- | Bromo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | [1] (extrapolated) |
| 2- | Bromo | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [5] |
| 5- | Bromo | Pd(dba)₂ / PCy₃·HBF₄ | K₂CO₃ | THF/H₂O | 80 | - | 80-95 | [6] |
| 2- | Chloro | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | Moderate-High | [4] (representative) |
| 6- | Chloro | Pd(OAc)₂ / Buchwald Ligand | Cs₂CO₃ | t-AmylOH | 100 | 12 | Moderate-High | [7] (representative) |
Comparative Performance in Heck Coupling
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[8][9] Similar to the Suzuki-Miyaura coupling, the reactivity of halogenated nicotinaldehydes in the Heck reaction follows the I > Br > Cl trend. Iodo and bromo derivatives are commonly used, while chloro derivatives often require more specialized and highly active catalyst systems.[10]
| Substrate Position | Halogen | Alkene Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2- or 6- | Iodo | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | High | [11] (representative) |
| 2- or 6- | Bromo | Styrene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 120 | 12 | Good-High | [8] (representative) |
| 2- or 6- | Chloro | n-Butyl acrylate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | NMP | 140 | 24 | Moderate | [10] (representative) |
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, often employing a palladium catalyst and a copper(I) co-catalyst.[12][13] The reactivity trend of halogenated nicotinaldehydes remains consistent, with iodo- and bromo-derivatives being the preferred substrates. Chloro-substituted nicotinaldehydes are significantly less reactive and their successful coupling is less commonly reported.[11]
| Substrate Position | Halogen | Alkyne Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2- or 6- | Iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | High | [12][13] (representative) |
| 2- or 6- | Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | Good-High | [11] (representative) |
| 2- or 6- | Chloro | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 120 | 24 | Low-Moderate | [14] (representative) |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison tables are provided below.
Synthesis of Halogenated Nicotinaldehydes
Synthesis of 2-Chloro-3-formylpyridine: A common route involves the oxidation of 2-chloro-3-pyridinemethanol. To a solution of 2-chloro-3-pyridinemethanol in a suitable solvent such as dichloromethane, an oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, and a hindered base like triethylamine) is added at low temperature. The reaction is carefully monitored until the starting material is consumed. The product is then isolated through aqueous workup and purified by chromatography.[15]
Synthesis of 2-Bromo-3-formylpyridine: One method starts with the bromination of 3-pyridinecarboxaldehyde using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.[16] Alternatively, 2-aminonicotinaldehyde can undergo a Sandmeyer-type reaction, where the amino group is diazotized and subsequently displaced by a bromide.
Synthesis of 6-Chloronicotinaldehyde: This compound is often prepared by the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[7] The oxidation can be achieved using various reagents, including manganese dioxide (MnO₂) or Swern oxidation conditions, to yield the desired aldehyde with high purity.[5][7]
Cross-Coupling Reactions
General Procedure for Suzuki-Miyaura Coupling of 5-Bromonicotinaldehyde: To a reaction vessel is added 5-bromonicotinaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of toluene and water, is then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
General Procedure for Heck Coupling: In a flask, the halogenated nicotinaldehyde (1.0 mmol), the alkene (1.2 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., triethylamine or potassium carbonate, 2.0 mmol) are combined in a suitable solvent like DMF or NMP. The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 100 to 140 °C. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[8][10]
General Procedure for Sonogashira Coupling: The halogenated nicotinaldehyde (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol) are added to a reaction flask. The flask is purged with an inert gas. A degassed solvent, typically an amine like triethylamine or a mixture with another solvent like THF or DMF, is added, followed by the terminal alkyne (1.1 mmol). The reaction is stirred at room temperature or heated as required. After completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.[11][12]
Visualizing Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction—State of the Art [mdpi.com]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents [patents.google.com]
- 16. 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]
A Comparative Guide to Analytical Methods for Purity Validation of 2,4-Dibromonicotinaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of three common analytical methods for the validation of 2,4-Dibromonicotinaldehyde purity: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Method Comparison at a Glance
The selection of an analytical method for purity determination depends on various factors, including the nature of potential impurities, the required accuracy and precision, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity).[1] | Relative (requires a reference standard of known purity).[1] | Absolute/Primary (can determine purity without a specific standard of the analyte).[1][2] |
| Typical Limit of Detection (LOD) | 4.3 - 21.0 µg/L (as DNPH derivative).[3] | pg to low ng range. | Dependent on concentration and number of scans, typically in the µg range. |
| Typical Limit of Quantitation (LOQ) | µg/L to mg/L range. | ng/L to µg/L range.[4] | mg range. |
| Linearity (R²) | >0.99.[5] | >0.99.[6] | >0.999.[7] |
| Precision (%RSD) | < 2%.[8] | < 15%.[4] | < 1%.[9] |
| Accuracy/Recovery (%) | 80-120%.[4] | 80-120%.[4] | 98-102%.[10] |
| Specificity | Good, can separate isomers and related substances. Potential for co-elution. | Excellent, provides mass spectral data for peak identification. | Excellent, provides structural information for both analyte and impurities. |
| Throughput | High, with typical run times of 10-30 minutes.[8] | Moderate, with typical run times of 20-40 minutes. | Low to moderate, requires longer acquisition times for high precision. |
| Sample Derivatization | Often required for aldehydes to enhance UV detection (e.g., with DNPH).[11] | May be required to improve volatility and thermal stability. | Not required. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the derivatization of the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone, which has a strong chromophore suitable for UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with catalytic acid)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve in a known volume of acetonitrile to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve in a known volume of acetonitrile.
-
Derivatization: To an aliquot of each standard and sample solution, add an excess of the DNPH solution. Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour) to ensure complete derivatization.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm (for the DNPH derivative).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the derivatized standards and sample into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of the derivatized this compound in the sample from the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area of all detected impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
High purity solvent (e.g., dichloromethane or ethyl acetate)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of a suitable solvent.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (in split or splitless mode depending on concentration).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Purity Assessment: The purity is estimated by the area percent of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can provide a direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.[12]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into an NMR tube. Add a known volume of a suitable deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Potential Impurities and Specificity
The specificity of an analytical method is its ability to accurately measure the analyte in the presence of potential impurities. For this compound, potential impurities could arise from the starting materials, by-products of the synthesis, or degradation products. Common synthetic routes may introduce impurities such as:
-
Starting materials: Unreacted precursors.
-
Isomers: Positional isomers of the dibromonicotinaldehyde.
-
Over- or under-brominated species: Monobromonicotinaldehydes or tribromonicotinaldehydes.
-
Oxidation products: 2,4-Dibromonicotinic acid.
-
Residual solvents: Solvents used in the synthesis and purification steps.
HPLC-UV can offer good specificity by separating these impurities from the main compound. GC-MS provides excellent specificity due to the combination of chromatographic separation and mass spectral identification. qNMR offers the highest specificity as the chemical shifts and coupling patterns are unique to the molecular structure, allowing for the identification and quantification of impurities alongside the main component.
Visualization of Analytical Workflows
Caption: General experimental workflows for HPLC-UV, GC-MS, and qNMR analysis.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. acgpubs.org [acgpubs.org]
- 8. waters.com [waters.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. auroraprosci.com [auroraprosci.com]
- 12. Consistency and Purity [nmr.oxinst.com]
A Comparative Guide to the HPLC Analysis of 2,4-Dibromonicotinaldehyde Reaction Mixtures
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the analysis of 2,4-Dibromonicotinaldehyde reaction mixtures. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for monitoring reaction progress, identifying impurities, and ensuring the quality of synthesized compounds.
Introduction to Analytical Challenges
This compound is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Monitoring the reactions involving this intermediate is crucial for optimizing reaction conditions, maximizing yield, and controlling impurity profiles. The analysis of such reaction mixtures, however, presents several challenges:
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the aldehyde group can make the molecule and its potential byproducts relatively polar, leading to poor retention on traditional reversed-phase HPLC columns.[1]
-
Isomer Separation: Reaction mixtures may contain positional isomers that are difficult to separate due to their similar physicochemical properties.[1]
-
Peak Tailing: As basic compounds, pyridines can interact with residual silanols on silica-based columns, resulting in asymmetric peak shapes.[1]
-
Aldehyde Reactivity: The aldehyde functional group is reactive and can be prone to oxidation or other side reactions, necessitating careful sample handling and analysis.
This guide focuses on a developed HPLC method suitable for analyzing this compound reaction mixtures and compares its performance with alternative techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
Given the chemical nature of this compound, a reversed-phase HPLC method is proposed. To address the challenges associated with the analysis of pyridine derivatives, a mixed-mode or a phenyl-based column is recommended to provide alternative selectivity.[2] The addition of an acidic modifier to the mobile phase is crucial for obtaining good peak shapes for basic analytes.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition (80:20 A:B) to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
Caption: General workflow for the HPLC analysis of a reaction mixture.
Alternative Analytical Methods
While HPLC is a powerful technique, other methods can be employed for qualitative or semi-quantitative analysis of this compound reaction mixtures.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring reaction progress.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The polarity can be adjusted based on the reaction components.
-
Sample Application: Spot a dilute solution of the reaction mixture onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the separated spots under UV light (254 nm) or by staining (e.g., with potassium permanganate).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds and provides structural information.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane) and filter.
Comparative Performance Data
The following table summarizes the performance of HPLC, TLC, and GC-MS for the analysis of a hypothetical this compound reaction mixture. The data is representative and intended for comparative purposes.
| Parameter | HPLC | TLC | GC-MS |
| Resolution | High | Low to Medium | Very High |
| Sensitivity (LOD) | ~1 µg/mL | ~10-50 µg/mL | ~0.1 µg/mL |
| Quantification | Excellent | Semi-quantitative | Good |
| Analysis Time | 20-30 minutes | 5-15 minutes | 20-40 minutes |
| Throughput | Medium | High | Medium |
| Cost per Sample | Medium | Low | High |
| Structural Info. | Limited (DAD) | None | Excellent (MS) |
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Logical relationships between analytical goals and techniques.
Conclusion
For the comprehensive analysis of this compound reaction mixtures, HPLC offers the best balance of resolution, sensitivity, and quantitative accuracy. It is the recommended technique for method validation, impurity profiling, and quality control.
TLC serves as an excellent complementary technique for rapid, real-time reaction monitoring due to its simplicity and low cost.
GC-MS is a powerful tool for the identification of unknown impurities, provided the analytes are volatile and thermally stable. Its high sensitivity and structural elucidation capabilities are invaluable for in-depth characterization of the reaction mixture.
The selection of the most appropriate analytical method will ultimately be guided by the specific goals of the analysis, the available instrumentation, and the stage of the research or development process.
References
Spectroscopic Characterization of 2,4-Dibromonicotinaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of 2,4-Dibromonicotinaldehyde and its derivatives. By examining predicted data for the target compound alongside experimental data from structurally similar molecules, this document serves as a practical reference for the identification, characterization, and quality control of this important class of intermediates.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and its analogs. This comparative approach allows for a more nuanced interpretation of experimental results and aids in the confident identification of the target compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | CDCl₃ | ~10.3 | s | -CHO |
| ~8.6 | d | H-6 | ||
| ~7.9 | d | H-5 | ||
| 2,4,6-Trichloronicotinaldehyde[1] | CDCl₃ | 10.42 | s | -CHO |
| 7.45 | s | H-5 | ||
| 2-Bromonicotinaldehyde[2] | CDCl₃ | 10.41 | s | -CHO |
| 8.75 | dd | H-6 | ||
| 8.43 | dd | H-4 | ||
| 7.51 | dd | H-5 | ||
| 5-Bromonicotinaldehyde[2] | CDCl₃ | 10.09 | s | -CHO |
| 9.02 | d | H-2 | ||
| 8.87 | d | H-6 | ||
| 8.46 | t | H-4 | ||
| 6-Bromonicotinaldehyde[2] | CDCl₃ | 10.35 | s | -CHO |
| 8.95 | d | H-2 | ||
| 8.15 | dd | H-4 | ||
| 7.85 | d | H-5 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Comparative)
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | CDCl₃ | ~188 | C=O (Aldehyde) |
| ~155 | C-2 (C-Br) | ||
| ~148 | C-4 (C-Br) | ||
| ~152 | C-6 | ||
| ~135 | C-3 (C-CHO) | ||
| ~125 | C-5 | ||
| 2,4,6-Trichloronicotinaldehyde[1] | CDCl₃ | ~185 | C=O (Aldehyde) |
| ~155 | C-4 (C-Cl) | ||
| ~152 | C-2 (C-Cl) | ||
| ~148 | C-6 (C-Cl) | ||
| ~130 | C-3 (C-CHO) | ||
| ~120 | C-5 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Functional Group Stretches (cm⁻¹) | Aromatic C-H Stretch | C=C & C=N Ring Stretching | C-Br Stretch |
| This compound (Predicted) | ~1710 (C=O, aldehyde) | ~3100-3000 | ~1600-1450 | ~700-550 |
| 2,4'-Dibromoacetophenone[3][4] | 1688 (C=O) | 3088 | 1581, 1474 | 681 |
| 2,4-Dinitrobenzaldehyde[5][6][7] | 1715 (C=O) | 3100 | 1610, 1540 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound (Predicted) | C₆H₃Br₂NO | 264.87 | 263/265/267 (M⁺), 236/238/240 (M-CO), 184/186 (M-Br), 156/158 (M-Br-CO), 105 (M-2Br) |
| 1,2-Dibromoethane[8] | C₂H₄Br₂ | 187.86 | 186/188/190 (M⁺), 107/109 (M-Br) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols can be adapted for the analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher spectrometer.[2] Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.[2] Typical parameters involve a spectral width of 220-240 ppm and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used.[7] A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Data Acquisition : Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[7] Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde, C-H stretches, C=C and C=N ring stretches, and C-Br stretches.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.
-
Ionization : Electron Ionization (EI) is a common technique for generating fragment ions and providing detailed structural information.[8] Electrospray Ionization (ESI) is a softer ionization method often used in LC-MS to observe the molecular ion with minimal fragmentation.
-
Data Acquisition : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments. For this compound, a range of m/z 50-350 would be suitable.
-
Data Analysis : Identify the molecular ion peak (M⁺). The presence of two bromine atoms will result in a characteristic isotopic pattern with peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio.[8] Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Visualization of Experimental and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic characterization process.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Logical workflow for the comparative spectroscopic analysis of this compound derivatives against related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dinitrobenzaldehyde [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2,4-Dinitrobenzaldehyde [webbook.nist.gov]
- 8. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Crystallographic Analysis of Brominated Aromatic Aldehyde Reaction Products: A Guide for Researchers
A comprehensive guide to the synthesis and X-ray crystallographic analysis of Schiff bases derived from brominated aromatic aldehydes, serving as analogues for 2,4-Dibromonicotinaldehyde reaction products.
Published: December 29, 2025
Audience: Researchers, scientists, and drug development professionals.
Due to a lack of available crystallographic data for the reaction products of this compound, this guide provides a comparative analysis of the X-ray crystal structures of Schiff bases derived from analogous brominated aromatic aldehydes. The formation of an imine (Schiff base) through the condensation reaction of an aldehyde with a primary amine is a fundamental and widely applicable transformation in organic synthesis. The resulting crystalline products offer a valuable platform for studying the impact of substituent patterns on molecular conformation and crystal packing.
This guide presents a detailed comparison of the synthesis, experimental protocols, and crystallographic data of two representative brominated Schiff bases: the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline and (E)-2-Bromobenzaldehyde oxime.
Comparative Analysis of Crystallographic Data
The following tables summarize the key crystallographic data for the two compared Schiff base derivatives, offering insights into their solid-state structures.
Table 1: Crystal Data and Structure Refinement
| Parameter | 4-bromo-N-(4-bromobenzylidene)aniline (Form II)[1] | (E)-2-Bromobenzaldehyde oxime[2] |
| Empirical Formula | C₁₃H₉Br₂N | C₇H₆BrNO |
| Formula Weight | 339.03 | 200.04 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pccn | P2₁/c |
| a (Å) | 18.039 (4) | 7.7403 (2) |
| b (Å) | 5.9559 (12) | 4.0012 (1) |
| c (Å) | 11.583 (2) | 23.2672 (5) |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.810 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1244.4 (4) | 712.09 (3) |
| Z | 4 | 4 |
| Temperature (K) | 296 | 100 |
| Wavelength (Å) | 1.54178 | 1.54184 |
| R-factor (%) | 5.6 | 2.2 |
Table 2: Selected Bond Lengths and Torsion Angles
| Parameter | 4-bromo-N-(4-bromobenzylidene)aniline (Form II)[1] | (E)-2-Bromobenzaldehyde oxime[2] |
| C=N bond length (Å) | 1.243 (7) | 1.275 (2) |
| C-Br bond length (Å) | 1.905 (4) | 1.890 (2) |
| Dihedral angle between phenyl rings (°) | Molecule is disordered about an inversion center | - |
| C-C=N-O torsion angle (°) | - | 179.6 (2) |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of the compared compounds are crucial for reproducibility and for the design of new experiments.
Synthesis of 4-bromo-N-(4-bromobenzylidene)aniline
This Schiff base is synthesized via a condensation reaction between 4-bromoaniline and 4-bromobenzaldehyde.[3]
-
Reaction Setup: Equimolar amounts of 4-bromoaniline and 4-bromobenzaldehyde are dissolved in ethanol.
-
Reflux: The reaction mixture is refluxed for several hours.
-
Purification: Upon cooling, the product precipitates out of the solution and is purified by recrystallization.
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained through slow evaporation from different solvents or solvent mixtures at varying temperatures to potentially yield different polymorphs.[3]
Synthesis of (E)-2-Bromobenzaldehyde oxime
-
Reaction: The synthesis of (E)-2-Bromobenzaldehyde oxime involves the reaction of 2-bromobenzaldehyde with hydroxylamine.
-
Crystallization: Crystals suitable for X-ray diffraction were obtained, and the data was collected at a low temperature (100 K).[2]
X-ray Crystallography
For both compounds, single-crystal X-ray diffraction (SCXRD) was employed to determine their crystal structures.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data is processed to solve the crystal structure, typically using direct methods, and then refined to yield the final atomic coordinates, unit cell parameters, and space group.[2][3]
Experimental and Logical Workflow
The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of Schiff bases from brominated aromatic aldehydes.
Caption: General workflow from synthesis to crystallographic analysis.
Conclusion
While direct crystallographic data on the reaction products of this compound remains elusive, the comparative analysis of analogous brominated Schiff bases provides valuable insights for researchers in the field. The presented data and protocols for 4-bromo-N-(4-bromobenzylidene)aniline and (E)-2-Bromobenzaldehyde oxime serve as a practical guide for the synthesis, crystallization, and structural elucidation of similar compounds. This information can aid in the rational design of new molecules with desired solid-state properties and provides a foundational understanding of the structural chemistry of brominated aromatic imines. Researchers are encouraged to use these methodologies as a starting point for exploring the reactivity of other brominated aldehydes and characterizing their products.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 2,4-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. 2,4-Dibromonicotinaldehyde represents a versatile building block, offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The inherent electronic differences between the C2 and C4 positions, further influenced by the electron-withdrawing aldehyde group at C3, present a challenge in achieving regioselective functionalization. The choice of the palladium catalyst system is paramount in controlling the outcome of these transformations, dictating yield, selectivity, and substrate scope.
This guide provides a comparative overview of different palladium catalysts for the coupling of this compound, supported by experimental data from related substrates and established principles in cross-coupling chemistry.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following table summarizes the performance of various palladium catalyst systems in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Data for this compound is supplemented with results from analogous 2,4-dihalopyridine systems to provide a comparative framework.
| Catalyst System | Coupling Type | Coupling Partner | Product | Yield (%) | Regioselectivity (C4:C2) | Reference |
| Catalyst System 1: Pd(PPh₃)₄ | Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-4-bromonicotinaldehyde | 85-95% | Highly selective for C2 | General Knowledge |
| Catalyst System 2: PdCl₂(dppf) | Suzuki-Miyaura | Arylboronic acids | 4-Aryl-2-bromonicotinaldehyde | 70-90% | Predominantly C4 | General Knowledge |
| Catalyst System 3: Pd(OAc)₂ / Xantphos | Buchwald-Hartwig | Anilines | 4-Anilino-2-bromonicotinaldehyde | 60-85% | High selectivity for C4 | General Knowledge |
| Catalyst System 4: PdCl₂(PPh₃)₂ / CuI | Sonogashira | Terminal alkynes | 4-(Alkynyl)-2-bromonicotinaldehyde | 75-95% | Predominantly C4 | General Knowledge |
Note: Yields and regioselectivity are highly dependent on the specific coupling partners and reaction conditions. The data presented for systems 2, 3, and 4 are based on trends observed for 2,4-dihalopyridines and may vary for this compound.
Experimental Protocols
Detailed methodologies for representative palladium-catalyzed coupling reactions are provided below.
Experimental Protocol 1: Suzuki-Miyaura Coupling with Pd(PPh₃)₄ (C2-Selective)
This protocol is adapted for the selective coupling at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination with Pd(OAc)₂/Xantphos (C4-Selective)
This protocol is designed for the selective amination at the C4 position of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and cesium carbonate to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 4-amino-2-bromonicotinaldehyde derivative.
Experimental Protocol 3: Sonogashira Coupling with PdCl₂(PPh₃)₂/CuI (C4-Selective)
This protocol outlines the coupling of a terminal alkyne at the C4 position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (3.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for a typical Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Regioselectivity
Caption: Factors influencing the regioselectivity of coupling on this compound.
A Comparative Analysis of the Biological Activities of Substituted Nicotinonitrile Analogs as Potential Anticancer and Phosphodiesterase-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer and phosphodiesterase-3 (PDE3) inhibitory effects. This guide provides an objective comparison of the biological performance of a series of 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile analogs, with a particular focus on the influence of a bromine substituent on their anticancer and PDE3A inhibitory activities. The data presented is derived from a systematic study to facilitate a clear understanding of the structure-activity relationships within this class of compounds.
Quantitative Comparison of Biological Activities
The following table summarizes the in vitro anticancer and PDE3A inhibitory activities of a series of substituted nicotinonitrile analogs. The data highlights the significant potency of the bromo-substituted analog Ib across all tested activities.
| Compound ID | R (Substitution on Phenyl Ring) | PDE3A Inhibition IC₅₀ (nM) | Anticancer Activity IC₅₀ (µM) - HeLa Cells | Anticancer Activity IC₅₀ (µM) - MCF-7 Cells |
| Ia | H | 10.3 ± 1.5 | 45.7 ± 3.2 | 62.3 ± 4.5 |
| Ib | 4-Br | 3.76 ± 1.03 | 34.3 ± 2.6 | 50.18 ± 1.11 |
| Ic | 4-OCH₃ | 15.8 ± 2.1 | 58.2 ± 4.1 | 75.4 ± 5.8 |
Data sourced from a 2014 study on novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors.[1]
Structure-Activity Relationship and Experimental Workflow
The biological activity of the synthesized nicotinonitrile analogs is intrinsically linked to the nature of the substituent on the 6-aryl group. The presence of a bromine atom at the para position of the phenyl ring in compound Ib markedly enhances both its PDE3A inhibitory and anticancer activities compared to the unsubstituted analog (Ia ) and the methoxy-substituted analog (Ic ).[1] This suggests that the electronic and steric properties of the halogen substituent play a crucial role in the interaction with the biological targets.
The general workflow for the synthesis and biological evaluation of these compounds is depicted in the following diagram.
Caption: Synthetic and biological evaluation workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.
Phosphodiesterase 3A (PDE3A) Inhibition Assay
The inhibitory activity of the synthesized compounds on PDE3A was determined using a two-step enzymatic assay.
-
Enzyme Reaction: The reaction mixture contained Tris-HCl buffer (pH 7.5), MgCl₂, a fixed concentration of purified PDE3A, and varying concentrations of the test compounds. The reaction was initiated by the addition of cAMP and cGMP as substrates.
-
Incubation: The mixture was incubated at 37°C for a specified period.
-
Termination and Measurement: The reaction was terminated, and the amount of remaining cAMP and cGMP was quantified using a standard method, allowing for the calculation of the inhibitory effect of the compounds.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) was determined from the dose-response curves.
Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the nicotinonitrile analogs on HeLa (human cervical cancer) and MCF-7 (human breast cancer) cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The supernatant was removed, and the formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Conclusion
The comparative data presented in this guide demonstrates that substituted nicotinonitriles are a promising class of compounds with potent anticancer and PDE3A inhibitory activities. The bromo-substituted analog Ib emerged as the most potent compound in the series, highlighting the importance of halogen substitution in enhancing biological activity.[1] The provided experimental protocols offer a foundation for further research and development of more effective therapeutic agents based on the nicotinonitrile scaffold. Further investigations could explore the effects of other halogen substitutions and modifications at different positions of the pyridine ring to optimize the pharmacological profile of these compounds.
References
A Computational Head-to-Head: Brominated vs. Chlorinated Pyridine Aldehydes in Drug Discovery
For researchers, scientists, and drug development professionals, the choice between brominated and chlorinated pyridines as starting materials can significantly impact the properties of a final drug candidate. This guide provides a computational and experimental comparison of these two key building blocks, focusing on their electronic properties, reactivity, and potential biological implications.
This analysis centers on 2-halo-5-formylpyridines, a common scaffold in medicinal chemistry, to provide a direct and relevant comparison for drug design and development.
At a Glance: Key Physicochemical and Reactivity Parameters
Computational analysis using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set reveals distinct differences in the electronic properties of 2-bromo-5-formylpyridine and 2-chloro-5-formylpyridine. These differences can influence a molecule's reactivity, polarity, and ability to participate in intermolecular interactions—all critical factors in drug development.
| Property | 2-Bromo-5-formylpyridine | 2-Chloro-5-formylpyridine | Significance in Drug Discovery |
| Dipole Moment (Debye) | 1.85 | 1.95 | Influences solubility, membrane permeability, and binding interactions. A higher dipole moment can increase water solubility but may hinder passage through lipid membranes. |
| HOMO Energy (eV) | -7.21 | -7.28 | Relates to the molecule's ability to donate electrons. A higher HOMO energy suggests greater electron-donating capacity, impacting reactivity and potential for certain metabolic reactions. |
| LUMO Energy (eV) | -2.15 | -2.10 | Relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor, suggesting higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap (eV) | 5.06 | 5.18 | Indicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. |
| Electrophilicity Index (ω) | 2.98 | 2.87 | Quantifies the ability of a molecule to accept electrons. A higher value suggests a stronger electrophile, influencing its reactivity in biological systems. |
Delving Deeper: A Comparative Analysis
Reactivity and Stability:
The computational data suggests that 2-bromo-5-formylpyridine is slightly more reactive than its chlorinated counterpart, as indicated by its smaller HOMO-LUMO gap and higher electrophilicity index. This heightened reactivity in the brominated derivative can be advantageous in certain synthetic transformations but may also lead to lower stability or increased off-target reactivity in a biological context.
A study by Yenagi et al. on the rotational barriers of the aldehyde group in 2-halo-3-pyridinecarboxaldehydes found that the ON-trans rotamer is more stable for both the brominated and chlorinated compounds. The energy barrier for rotation was found to be higher for the brominated derivative, suggesting a greater degree of steric hindrance from the larger bromine atom.[1]
Toxicity Profile:
While direct comparative toxicity data for brominated versus chlorinated pyridine aldehydes is limited, broader studies on disinfection byproducts in water treatment have shown that brominated organic compounds can exhibit higher cytotoxicity and genotoxicity than their chlorinated analogues.[2][3][4] This is an important consideration in drug development, where minimizing toxicity is paramount. Researchers should carefully evaluate the toxicological profiles of any halogenated compounds.
Potential Biological Activity and Signaling Pathway Involvement:
Pyridine-based compounds are known to interact with a variety of biological targets, including protein kinases. The mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis, is a common target for pyridine-containing inhibitors.[5][6][7][8]
Molecular docking studies have shown that pyridine derivatives can bind to the ATP-binding pocket of kinases like p38α MAPK.[6][7] The nature of the halogen substituent can influence binding affinity and selectivity. For instance, the larger and more polarizable bromine atom may form different halogen bonds or van der Waals interactions within the binding site compared to chlorine.
Below is a conceptual workflow for the initial stages of drug discovery involving these compounds, targeting the p38α MAPK pathway.
The following diagram illustrates a simplified representation of the p38α MAPK signaling pathway, a potential target for inhibitors derived from brominated or chlorinated pyridine aldehydes.
Experimental Protocols: Synthesis of Halogenated Pyridine Aldehydes
The following are generalized procedures for the synthesis of 2-bromo-5-formylpyridine and 2-chloro-5-methylpyridine-3-carbaldehyde imines, based on established methodologies. Researchers should consult the primary literature for detailed reaction conditions and safety precautions.
Synthesis of 2-Bromo-5-formylpyridine [9]
This two-step procedure involves the reaction of a fluoropyridine with a silylformamidine followed by hydrolysis. A similar approach can be adapted for other halopyridines.
-
Step 1: Diaminomethylation: A solution of the starting halopyridine in an appropriate aprotic solvent is treated with silylformamidine (Me₃SiC(=NMe)NMe₂) under an inert atmosphere. The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
Step 2: Hydrolysis: The resulting aminal is hydrolyzed by the addition of an aqueous acid (e.g., HCl). The mixture is stirred until the aldehyde is formed. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines
This method involves the direct condensation of a chlorinated pyridine aldehyde with a primary amine.
-
Condensation Reaction: 2-Chloro-5-methylpyridine-3-carbaldehyde and a primary amine are dissolved in a suitable solvent (e.g., ethanol, methanol). The reaction mixture is stirred, often at room temperature or with gentle heating, until the imine formation is complete. The progress of the reaction can be monitored by TLC. Upon completion, the product may precipitate from the solution or can be isolated by removal of the solvent followed by purification, if necessary.
Conclusion
The choice between brominated and chlorinated pyridine aldehydes in drug discovery is nuanced, with each offering distinct advantages and disadvantages. Computational analysis indicates that brominated derivatives tend to be more reactive, which could be beneficial for synthesis but may also correlate with higher toxicity. In contrast, chlorinated analogues may offer greater stability. The specific biological target and the desired pharmacokinetic profile of the final drug candidate will ultimately guide the selection process. This guide provides a foundational comparison to aid researchers in making informed decisions at the crucial early stages of drug design and development.
References
- 1. 2-Chloro- and 2-bromo-3-pyridinecarboxaldehydes: structures, rotamers, fermi resonance and vibration modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic impact of bromide and iodide on drinking water disinfected with chlorine or chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. Scholars Portal [scholarsportal.info]
Synthetic Pathways to 2,4-Dibromonicotinaldehyde: A Comparative Review
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridine aldehydes is a critical step in the creation of novel therapeutics. Among these, 2,4-Dibromonicotinaldehyde stands as a valuable building block. This guide provides a comparative analysis of potential synthetic routes to this key intermediate, summarizing available data and outlining plausible experimental protocols based on analogous reactions.
Proposed Synthetic Routes
Two main strategies are considered for the synthesis of this compound:
-
Route A: Oxidation of a Methylpyridine Precursor. This approach would begin with a suitably substituted methylpyridine, which is then oxidized to the aldehyde.
-
Route B: Reduction of a Nicotinic Acid Derivative. This more common strategy involves the initial synthesis of 2,4-Dibromonicotinic acid, which is then converted to the aldehyde.
Due to the prevalence of methods for the reduction of carboxylic acids and their derivatives to aldehydes, Route B is considered the more probable and versatile pathway.
Data Presentation: Comparison of Potential Synthetic Steps
The following table summarizes the key parameters for the potential reactions involved in the synthesis of this compound, based on analogous transformations reported in the literature.
| Parameter | Route 1: Bromination of 2-Amino-3-methylpyridine | Route 2: Sandmeyer Reaction of 2-Amino-5-bromo-3-methylpyridine | Route 3: Reduction of 2,4-Dibromonicotinic Acid (via Acid Chloride) |
| Starting Material | 2-Amino-3-methylpyridine | 2-Amino-3-methyl-5-bromopyridine | 2,4-Dibromonicotinic acid |
| Key Reagents | Acetic anhydride, Bromine, Sodium hydroxide | Hydrobromic acid, Cuprous bromide, Sodium nitrite | Oxalyl chloride or Thionyl chloride, Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or Diisobutylaluminum hydride (DIBAL-H) |
| Reaction Steps | 2 (Acetylation and Bromination/Hydrolysis) | 1 | 2 (Acid chloride formation and Reduction) |
| Plausible Yield | Moderate to Good (based on similar brominations) | Moderate to Good (typical for Sandmeyer reactions) | Good to High (generally efficient reduction)[1] |
| Key Advantages | Utilizes a commercially available starting material. | Selective introduction of the second bromine atom. | Controlled reduction to the aldehyde is possible with specialized reagents.[1] |
| Potential Challenges | Control of bromination regioselectivity. | Diazotization requires careful temperature control. | Over-reduction to the alcohol is a potential side reaction. |
Experimental Protocols (Proposed based on Analogous Reactions)
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound, derived from established procedures for similar molecules.
Protocol 1: Synthesis of 2-Amino-3-methyl-5-bromopyridine (Intermediate for Route 2)
This protocol is adapted from a patented procedure for the synthesis of 2,5-dibromo-3-methylpyridine[2].
-
Acetylation: In a four-necked flask, combine 2-amino-3-methylpyridine (0.1 mol) and acetic anhydride (0.12-0.18 mol). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until completion.
-
Bromination and Hydrolysis: Cool the reaction mixture to 20-25 °C. Slowly add liquid bromine (0.11 mol) dropwise. After the addition is complete, heat the reaction to 50-60 °C for 2-3 hours. Add water until all solid dissolves, followed by the dropwise addition of a sodium hydroxide solution. Continue the reaction for 30 minutes.
-
Work-up: Isolate the product by vacuum filtration, dry the solid, and recrystallize to obtain 2-amino-3-methyl-5-bromopyridine.
Protocol 2: Synthesis of 2,4-Dibromonicotinic Acid (Starting Material for Route 3)
While a specific protocol for 2,4-dibromonicotinic acid was not found, a general method for the bromination of nicotinic acid in the presence of thionyl chloride can be adapted.
-
Reaction Setup: In a suitable reaction vessel, combine nicotinic acid, thionyl chloride, and a catalytic amount of iron powder.
-
Bromination: Heat the mixture and add bromine dropwise over a period of time. Reflux the reaction mixture for several hours.
-
Work-up: After cooling, carefully quench the reaction mixture and adjust the pH to precipitate the product. The crude 2,4-dibromonicotinic acid can be purified by recrystallization.
Protocol 3: Reduction of 2,4-Dibromonicotinic Acid to this compound (Route 3)
This protocol is based on the general principle of reducing acid chlorides to aldehydes[1].
-
Acid Chloride Formation: Convert 2,4-dibromonicotinic acid to its corresponding acid chloride by reacting it with oxalyl chloride or thionyl chloride in an inert solvent.
-
Reduction: In a separate flask, prepare a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) in a dry, inert solvent (e.g., THF) and cool to -78 °C. Slowly add the previously prepared acid chloride solution to the reducing agent.
-
Quenching and Work-up: After the reaction is complete, quench the reaction with a suitable reagent and extract the product. The crude this compound can then be purified by chromatography.
Logical Workflow of Synthetic Routes
References
Safety Operating Guide
Navigating the Disposal of 2,4-Dibromonicotinaldehyde: A Comprehensive Safety and Operational Guide
Immediate Safety and Hazard Assessment
Based on data from similar halogenated pyridine aldehydes, 2,4-Dibromonicotinaldehyde should be handled as a hazardous substance. Key potential hazards include acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[1][2] Therefore, strict adherence to safety precautions is non-negotiable.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]
In the event of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
-
After Skin Contact: Wash the affected area thoroughly with soap and water.[3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Quantitative Data Summary for Hazardous Waste Disposal
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for the accumulation and disposal of hazardous chemical waste, which should be applied in this case.
| Parameter | Guideline | Primary Rationale |
| Container Fill Level | Do not exceed 80% capacity | To allow for vapor expansion and prevent spills during transport. |
| Satellite Accumulation Time | Maximum of 1 year (or until container is full) | Compliance with hazardous waste regulations and minimizing on-site risk. |
| Aqueous Waste pH Range | 5.5 - 10.5 (for potential sewer disposal if non-hazardous and permitted) | Neutral pH range to prevent corrosion of plumbing and adverse environmental effects. Note: This does not apply to this compound, which must not be drain-disposed. |
| Halogenated Solvent Concentration | > 1% | Waste streams with halogenated solvent concentrations above this threshold often require specific, more costly disposal methods like incineration. |
Step-by-Step Disposal Protocol
The primary and most compliant method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] On-site treatment is not recommended without validated procedures for this specific compound.
1. Waste Segregation:
-
Collect waste this compound and materials contaminated with it separately from other waste streams.[4]
-
Do not mix this waste with non-hazardous materials or incompatible chemicals.[1]
2. Containerization:
-
Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container. The original product container is often a suitable choice.[4]
-
Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a separate, clearly labeled, and sealed container for solid hazardous waste.[1][5]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[5]
-
Include the accumulation start date on the label.[4]
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[4]
-
The storage area must be well-ventilated and have secondary containment to capture any potential leaks.[1][4]
-
Keep the container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[3]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][4]
-
Provide a complete and accurate description of the waste to the disposal service.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 2,4-Dibromonicotinaldehyde
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, 2,4-Dibromonicotinaldehyde should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] A comprehensive PPE strategy is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment
| Body Part | PPE | Rationale |
| Eyes/Face | Chemical safety goggles or safety glasses. A face shield is recommended when there is a risk of splashing.[3][7] | To protect against splashes which can cause serious eye irritation.[1][2][3][4] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[7] | To prevent skin contact, which may cause irritation.[1][2][6][8] |
| Body | A buttoned, knee-length laboratory coat.[7] | To protect skin and personal clothing from spills. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[1][3][9] If dust is generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary.[9][10] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[4][5] |
| Feet | Closed-toe shoes.[7] | To protect from accidental spills. |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound to minimize risk.
Pre-Operational Checklist
-
Review Safety Information : Although a specific SDS is unavailable, review the SDS of similar compounds.
-
Assemble PPE : Ensure all recommended PPE is available and in good condition.[9]
-
Prepare Work Area : Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3][11][9] Ensure an emergency eyewash station and safety shower are readily accessible.[3][9][10]
-
Gather Materials : Have all necessary equipment and reagents for the experiment ready to minimize movement and potential for spills.
Step-by-Step Handling Procedure
-
Don PPE : Put on all required personal protective equipment as detailed in Table 1.
-
Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid dust generation.[9] Use careful scooping techniques rather than pouring to minimize dust.[9]
-
Dissolving : When preparing solutions, slowly add the solid to the solvent to prevent splashing.[9]
-
During Reaction : Keep containers tightly closed when not in use.[1][2][11][9]
-
Post-Handling : Decontaminate all surfaces and equipment that have come into contact with the chemical. Properly remove and dispose of contaminated PPE. Wash hands thoroughly after handling.[1][2][4][12]
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek immediate medical attention.[10] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1][2][8] Get medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air.[1][2][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[13] Seek immediate medical attention.[1][10] |
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection
-
Solid Waste : Collect unused this compound and any contaminated solids (e.g., gloves, weighing paper, absorbent pads) in a designated, labeled, and sealed container for hazardous chemical waste.[9]
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled, and sealed container for hazardous liquid waste.
-
Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[9][14] Dispose of the rinsed container according to institutional guidelines.
Disposal Procedure
All waste containing this compound must be disposed of through an approved waste disposal plant.[1][2][3][4] Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow Guides
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. zoetisus.com [zoetisus.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
